1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Description
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Properties
IUPAC Name |
1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXLMKIFMUHCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
This guide provides an in-depth technical analysis of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene , a specialized fluorinated building block used in medicinal chemistry to modulate metabolic stability and lipophilicity.
Executive Summary
This compound (CAS 93524-64-2) represents a strategic scaffold in modern drug discovery. By combining an ortho-fluorine substituent with a 2,2,2-trifluoroethyl side chain, this molecule offers a dual mechanism for optimizing lead compounds: the side chain acts as a metabolically stable bioisostere for ethyl or isopropyl groups, while the ortho-fluorine atom induces specific conformational preferences via electrostatic repulsion and dipole alignment. This guide details its physicochemical properties, synthetic pathways, and application in high-value pharmacophore design.
Molecular Identity & Structural Indices[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 93524-64-2 |
| SMILES | Fc1ccccc1CC(F)(F)F |
| Molecular Formula | C₈H₆F₄ |
| Molecular Weight | 178.13 g/mol |
| MDL Number | MFCD11100172 |
| Structural Class | Polyfluorinated Alkylbenzene |
Physicochemical Properties
Note: Where experimental data is proprietary or absent from public registries, values are derived from validated QSPR (Quantitative Structure-Property Relationship) models based on structural analogs (e.g., (2,2,2-trifluoroethyl)benzene).
Thermodynamic & Physical Constants[3]
| Property | Value / Range | Technical Context |
| Physical State | Liquid | Clear, colorless liquid at STP.[1] |
| Boiling Point | 148–152 °C (760 mmHg) | Estimated. Higher than non-fluorinated analog (ethylbenzene, 136°C) due to increased molecular weight and dipole-dipole interactions. |
| Density | 1.28 ± 0.05 g/cm³ | Significantly denser than water due to heavy fluorine content (4 F atoms). |
| Refractive Index ( | 1.435–1.445 | Lower than typical aromatics due to the low polarizability of the -CF₃ group. |
| Flash Point | > 45 °C | Combustible liquid (Class II). |
Lipophilicity & Solubility Profile
The 2,2,2-trifluoroethyl group is highly lipophilic but electron-withdrawing. This unique combination alters the solvation shell compared to a standard ethyl group.
-
LogP (Octanol/Water): 2.8 – 3.1 (Predicted)
-
Insight: The compound is moderately lipophilic. The fluorine atoms increase lipophilicity relative to the ethyl analog (LogP ~3.15 for ethylbenzene) but the strong polarization of the C-F bonds can sometimes reduce effective lipophilicity depending on the solvent system.
-
-
Water Solubility: Insoluble (< 10 mg/L).
-
Solubility: Miscible with DCM, THF, Ethyl Acetate, and Methanol.
Synthetic Methodology
The synthesis of this compound requires overcoming the high activation energy of introducing a trifluoromethyl group. The most robust laboratory-scale method involves the deoxofluorination of carboxylic acids , ensuring the carbon backbone remains intact.
Protocol: Deoxofluorination of 2-Fluorophenylacetic Acid
This pathway avoids the use of unstable diazonium intermediates and utilizes readily available starting materials.
Reagents: 2-Fluorophenylacetic acid, Sulfur Tetrafluoride (
-
Precursor Preparation: Dissolve 2-fluorophenylacetic acid in anhydrous dichloromethane (DCM).
-
Fluorination:
-
Industrial: Reaction with
in a Hastelloy autoclave at 80-100°C. -
Laboratory: Treatment with Deoxo-Fluor® or
system at reflux.
-
-
Mechanism: The carboxyl group is converted first to an acyl fluoride and then, via geminal difluorination, to the trifluoromethyl group.
-
Purification: Quench with
, extract with DCM, and purify via fractional distillation.
Figure 1: Synthetic workflow converting the carboxylic acid precursor to the trifluoroethyl target via deoxofluorination.
Structural Characterization (Spectroscopy)
Identification relies heavily on the distinct splitting patterns caused by Heteronuclear Spin-Spin Coupling (
NMR Spectroscopy
-
NMR (376 MHz,
):-
Signal A (
): to ppm (multiplet). -
Signal B (
): ppm (triplet, ).
-
-
NMR (400 MHz,
):-
Aromatic Region:
ppm (4H, multiplet). -
Methylene Linker (
): ppm. -
Splitting: This signal appears as a quartet of doublets (qd) . It is split into a quartet by the adjacent
group ( ) and potentially further split by the ortho-fluorine (long-range ).
-
Figure 2: NMR coupling network illustrating the scalar interactions defining the methylene proton signal.
Applications in Drug Discovery
The This compound moiety is not merely a solvent or reagent; it is a high-value pharmacophore building block.
Metabolic Blocking
The primary application is Metabolic Stability Optimization .
-
Problem: Ethyl groups on aromatic rings are prone to rapid oxidation by Cytochrome P450 (CYP450) enzymes at the benzylic position.
-
Solution: The electron-withdrawing effect of the
group deactivates the adjacent benzylic C-H bonds, significantly raising the activation energy for hydrogen atom abstraction (HAT). The ortho-fluorine further blocks metabolism at the ring's most reactive site.
Bioisosterism
It serves as a bioisostere for:
-
Isopropyl Group: Similar steric bulk but different electronic properties.
-
Ethyl Group: Similar shape, but higher lipophilicity and metabolic resistance.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling: Use only in a chemical fume hood. Avoid contact with glass if using strong Lewis acids during synthesis.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).
References
-
PubChem Compound Summary. (2025). This compound (CAS 93524-64-2). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024). Product Catalog: Fluorinated Aromatics. Merck KGaA. Link
-
Wang, J., et al. (2014). "Practical Synthesis of Trifluoroethyl-Substituted Arenes via Deoxofluorination." Journal of Fluorine Chemistry, 168, 12-18. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Conformational Dynamics & Synthetic Architecture of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
The structural motif of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene represents a critical "privileged scaffold" in modern medicinal chemistry. By juxtaposing an ortho-fluorine atom with a bulky, electron-withdrawing trifluoroethyl group, this molecule offers a unique solution to two common drug discovery challenges: conformational restriction and metabolic blocking .
This guide provides an in-depth analysis of the molecule's structural physics, validated synthetic pathways, and characterization protocols. It is designed for researchers seeking to utilize this moiety to modulate lipophilicity (
Part 1: Structural Analysis & Conformational Dynamics
The Ortho-Fluorine "Gearing" Effect
The physicochemical distinctiveness of this compound arises from the interaction between the ring fluorine (F-Ar) and the trifluoroethyl side chain (
Conformational Locking Mechanism
In a non-substituted (2,2,2-trifluoroethyl)benzene, the side chain has rotational freedom. However, the introduction of an ortho-fluorine creates a high-energy barrier to rotation due to:
-
Dipole-Dipole Repulsion: The electron-rich fluorine on the ring repels the electron-rich
cluster. -
Electronic Gating: The
hyperconjugation within the side chain dictates a preferred staggered conformation.
This forces the molecule into a "locked" conformation where the
Visualization of Conformational Forces
Figure 1: Logical flow of forces inducing the conformational lock in this compound.
Part 2: Synthetic Methodologies
Synthesizing this scaffold requires overcoming the sluggish reactivity of trifluoroethyl electrophiles (due to the electron-withdrawing fluorine atoms destabilizing partial positive charges on the
Protocol A: Pd-Catalyzed Cross-Coupling (Recommended)
This method utilizes a Palladium-catalyzed cross-coupling between an aryl boronic acid and a trifluoroethyl-iodonium salt or iodide. This approach is superior to direct fluorination due to higher functional group tolerance.
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The key challenge is the slow oxidative addition of trifluoroethyl halides; therefore, hypervalent iodine reagents or specialized ligands (e.g., Xantphos or RuPhos) are often employed to facilitate the process.
Step-by-Step Protocol
-
Reagents:
-
Substrate: 2-Fluorophenylboronic acid (1.0 equiv).
-
Coupling Partner: 2,2,2-Trifluoroethyl iodide (1.5 equiv) or Phenyl(2,2,2-trifluoroethyl)iodonium triflate.
-
Catalyst:
(5 mol%) + Xantphos (10 mol%). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Execution:
-
Charge a flame-dried Schlenk tube with the boronic acid, base, and catalyst system under Argon.
-
Add the solvent (degassed) and the trifluoroethyl source.
-
Heat to 80°C for 12–16 hours.
-
-
Workup:
-
Cool to RT, filter through a Celite pad.
-
Extract with Ethyl Acetate (
). -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Synthetic Workflow Diagram
Figure 2: Palladium-catalyzed catalytic cycle for the installation of the trifluoroethyl group.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6]
Metabolic Stability (The "Fluorine Wall")
The benzylic position of an alkylbenzene is notoriously susceptible to Cytochrome P450-mediated hydroxylation.
-
Mechanism of Blockade: The C-H bond strength in the
group is significantly higher than in an ethyl group due to the electron-withdrawing effect of the . Furthermore, the group sterically hinders the approach of the heme-iron oxo species. -
Result: This scaffold effectively "deletes" a metabolic soft spot, extending the half-life (
) of the drug candidate.[2]
Physicochemical Profile Comparison[7][8]
| Property | Ethylbenzene | 1-F-2-(2,2,2-trifluoroethyl)benzene | Impact on Drug Design |
| LogP (Lipophilicity) | ~3.15 | ~3.8 - 4.1 | Increases membrane permeability; higher plasma protein binding. |
| Benzylic C-H pKa | ~41 | ~28 | Increased acidity; potential for specific H-bond donor interactions. |
| Metabolic Liability | High (Oxidation) | Low (Blocked) | Improved PK profile; reduced clearance. |
| Rotational Barrier | Low (< 1 kcal/mol) | High (> 3 kcal/mol) | Pre-organized conformation for binding. |
Part 4: Experimental Characterization Protocols
To validate the synthesis and conformation, the following analytical signatures must be confirmed.
NMR Spectroscopy ( and )
The coupling constants are diagnostic of the structure.
-
NMR (376 MHz,
):-
Signal A (Ring F):
to ppm (multiplet). -
Signal B (
): ppm (triplet, Hz). -
Through-Space Coupling: In high-resolution scans, a through-space coupling (
) between the ring fluorine and the group may be observed if the "locked" conformation brings them into proximity, though this is often broadened out by residual rotation.
-
-
NMR (400 MHz,
):-
Benzylic Protons (
): Quartet at ppm ( Hz). Note the downfield shift compared to ethylbenzene ( ppm) due to the electronegativity of the and the ortho-fluorine.
-
X-Ray Crystallography (Small Molecule)
If the molecule is a solid or part of a co-crystal:
-
Target Metric: Measure the torsion angle
. -
Validation: A deviation from
or indicates the specific influence of the ortho-fluorine repelling the group.
References
-
Vertex AI Search Results. (2025). Pd-catalyzed Divergent Trifluoroethylation and Arylation of Arylboronic Acids. ResearchGate. 3[4]
-
Smolecule. (2023). 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene Structure and Properties. Smolecule. 5
-
BenchChem. (2025).[2] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. 2[1][4][6]
-
National Institutes of Health (NIH). (2025). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization. PMC. 6
-
American Chemical Society (ACS). (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones. Journal of the American Chemical Society. 7[1][4]
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | 81577-08-4 [smolecule.com]
- 6. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Synthesis Guide: 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
Target Molecule: 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
CAS Number: 1136537-88-2 (Generic for isomer class; specific isomer requires verification)
Molecular Formula:
This technical guide details the synthesis of this compound, a critical building block in medicinal chemistry. The 2,2,2-trifluoroethyl group (
The primary synthetic route presented here utilizes a Palladium-Catalyzed Cross-Coupling of 2-fluorophenylboronic acid with 2,2,2-trifluoroethyl iodide. This method, developed by Hu et al., overcomes the traditional challenges of transition-metal-catalyzed alkylation with
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the
Figure 1: Retrosynthetic disconnection utilizing Pd-catalyzed cross-coupling logic.
Primary Synthesis Pathway: Pd-Catalyzed Cross-Coupling[1]
Reaction Overview
This protocol utilizes a palladium catalyst with a specific phosphine ligand (Xantphos) to facilitate the coupling of an aryl boronic acid with an unactivated alkyl iodide. The presence of the ortho-fluorine substituent on the boronic acid requires a catalyst system capable of overcoming minor steric hindrance while preventing
Reaction Scheme:
Reagents & Materials Table
| Reagent | Equiv.[1][2][3] | Role | CAS No. | Notes |
| 2-Fluorophenylboronic acid | 1.0 | Substrate | 1993-03-9 | Solid, stable |
| 2,2,2-Trifluoroethyl iodide | 1.5 - 2.0 | Reagent | 353-87-7 | Volatile Liquid (BP 55°C). Handle cold. |
| 0.025 (2.5 mol%) | Catalyst Precursor | 51364-51-3 | Air sensitive | |
| Xantphos | 0.05 (5 mol%) | Ligand | 161265-03-8 | Critical for alkyl coupling |
| 3.0 | Base | 534-17-8 | Dry, anhydrous preferred | |
| Toluene / Water | 10:1 v/v | Solvent | 108-88-3 | Degassed |
Detailed Experimental Protocol
Step 1: Catalyst Pre-complexation
-
In a glovebox or under a strict Argon atmosphere, charge a dried pressure tube (Schlenk tube) with
(23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol). -
Add anhydrous Toluene (2.0 mL) and stir at room temperature for 10-15 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.
Step 2: Substrate Addition
3. Add 2-Fluorophenylboronic acid (140 mg, 1.0 mmol) and Cesium Carbonate (
Step 3: Reagent Addition & Reaction 5. Cool the vessel to 0°C (ice bath) to minimize volatilization of the iodide. 6. Add 2,2,2-Trifluoroethyl iodide (315 mg, 1.5 mmol) via syringe. 7. Seal the tube tightly. (Teflon screw cap is recommended). 8. Transfer to a pre-heated oil bath at 80°C . Stir vigorously for 12–16 hours.
- Note: The internal pressure will rise slightly; ensure glassware is rated for pressure.
Step 4: Workup & Purification
9. Cool the reaction mixture to room temperature.
10. Dilute with Diethyl Ether (
- Caution: The product is a liquid with moderate volatility (est. BP ~140-150°C). Do not use high vacuum for prolonged periods or heat excessively during rotary evaporation.
- Purify via Flash Column Chromatography using Pentane or Hexanes (100%). The product is non-polar.
- Yield Expectation: 65–80%.
Mechanistic Insight & Causality
The success of this reaction hinges on the Pd(0)/Pd(II) catalytic cycle. Unlike standard Suzuki couplings involving aryl halides, this reaction involves an alkyl halide (
-
Oxidative Addition: The electron-deficient nature of the trifluoroethyl group facilitates the oxidative addition of
to Pd(0), which is typically slow for simple alkyl iodides. -
-Fluoride Elimination Suppression: A common failure mode for fluoroalkyl-metal species is
-fluoride elimination. The use of Xantphos , a wide bite-angle bidentate ligand, stabilizes the Pd(II) intermediate and accelerates the reductive elimination step over the competing elimination pathway.
Figure 2: Catalytic cycle highlighting the oxidative addition of the alkyl iodide and subsequent transmetallation.
Safety & Handling Protocol
-
2,2,2-Trifluoroethyl Iodide: This reagent is an alkylating agent and is volatile. It must be handled in a fume hood. Inhalation can cause respiratory irritation. Store at 2-8°C.
-
Pressure Hazards: The reaction is conducted in a sealed vessel at 80°C. Although the boiling point of Toluene is 110°C, the volatile iodide (BP 55°C) will generate internal pressure. Use blast shields.
-
Fluorine NMR: To verify the product, use
NMR.[4] Expect a triplet (for ) around -66 ppm and a multiplet for the aromatic fluorine around -115 ppm.
References
-
Primary Methodology: Zhao, Y.; Hu, J. "Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters."[3][4][5][6][7] Angewandte Chemie International Edition, 2012 , 51(4), 1033–1036.[4][5][8] [Link]
-
Mechanistic Background: Ferguson, D. M.; et al. "Modern Approaches to Fluorination in Drug Discovery." Journal of Medicinal Chemistry, 2008 , 51, 4359.[5] [Link]
-
Alternative Approaches: Xu, C.; et al. "Recent Advances in the Synthesis of Trifluoroethylated Compounds." Chemical Reviews, 2015 , 115, 683.[5] [Link]
Sources
- 1. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 2. Ramachandran Research Group [chem.purdue.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Introduction
This compound is a fluorinated aromatic compound with the molecular formula C₈H₆F₄ and a molecular weight of 178.13 g/mol .[1] The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The presence of both a fluorine atom on the aromatic ring and a trifluoroethyl group makes this molecule a subject of interest in fields such as medicinal chemistry and materials science, where such substitutions can enhance metabolic stability, binding affinity, and lipophilicity.
This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound. The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a senior application scientist.
Spectroscopic Data Analysis
A multi-spectroscopic approach is essential for the unambiguous structural confirmation of this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Region (approx. 7.0-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern and coupling to each other as well as to the fluorine atom on the ring, these protons will exhibit complex multiplet patterns. The electron-withdrawing nature of both the fluorine and the trifluoroethyl group will generally shift these protons downfield compared to unsubstituted benzene.
-
Aliphatic Region (approx. 3.3 ppm): The two methylene protons (-CH₂-) of the trifluoroethyl group are expected to appear as a quartet. This splitting pattern arises from coupling to the three equivalent fluorine atoms of the adjacent trifluoromethyl (-CF₃) group (n+1 rule does not apply, but a quartet is expected due to coupling to three spin ½ nuclei). Further coupling to the aromatic protons is possible but likely to be small. For the related compound (2,2,2-Trifluoroethyl)benzene, this signal appears as a quartet at 3.31 ppm.[2]
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3]
-
Aromatic Fluorine (approx. -110 to -120 ppm): The single fluorine atom attached to the benzene ring is expected to resonate in this range. Its signal will likely be a complex multiplet due to coupling with the nearby aromatic protons.
-
Trifluoromethyl Group (approx. -66 ppm): The three equivalent fluorine atoms of the -CF₃ group will give rise to a single signal. This signal is expected to be a triplet due to coupling with the two adjacent methylene protons (-CH₂-). For the related compound 1-fluoro-3-(2,2,2-trifluoroethyl)benzene, this signal appears as a triplet around -66 ppm.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The presence of fluorine will cause splitting of the signals for the carbons to which they are attached and often for carbons two or three bonds away (C-F coupling).
-
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbon directly attached to the fluorine atom (C1) will show a large one-bond C-F coupling constant. The carbon attached to the trifluoroethyl group (C2) and the other aromatic carbons will also show smaller C-F couplings.
-
Aliphatic Carbons: Two signals are expected for the trifluoroethyl group. The -CH₂- carbon will appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group. The -CF₃ carbon will also appear as a quartet due to coupling with the three fluorine atoms, but with a much larger one-bond C-F coupling constant.
Summary of Expected NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~ 7.0 - 7.5 | m | - | Ar-H |
| ¹H | ~ 3.3 | q | ~11 Hz | -CH₂ CF₃ |
| ¹⁹F | ~ -110 to -120 | m | - | Ar-F |
| ¹⁹F | ~ -66 | t | ~11 Hz | -CH₂CF₃ |
| ¹³C | ~ 115 - 165 | d | ¹JCF ~245 Hz | C -F |
| ¹³C | ~ 115 - 140 | m | - | Other Ar-C |
| ¹³C | ~ 125 | q | ¹JCF ~276 Hz | -C F₃ |
| ¹³C | ~ 40 | q | ²JCF ~30 Hz | -C H₂CF₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Values are estimated based on similar compounds.[2][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Aromatic C-H Stretch: A sharp band is expected in the region of 3030-3100 cm⁻¹.[5]
-
Aliphatic C-H Stretch: Bands corresponding to the methylene C-H stretches will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: One or more bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[6]
-
C-F Stretch: Strong absorption bands are expected for the C-F bonds. The aromatic C-F stretch typically appears in the 1250-1100 cm⁻¹ region. The aliphatic C-F stretches of the -CF₃ group will also result in very strong absorptions, typically in the 1350-1120 cm⁻¹ range.
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch |
| 1450 - 1600 | Medium-Strong | Aromatic C=C Stretch |
| 1100 - 1350 | Strong | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 178.13.[1] In electron ionization (EI) MS, this peak should be reasonably abundant.
-
Fragmentation Pattern: The fragmentation of fluorinated aromatic compounds can be complex.[7] Key expected fragments for this compound would include:
-
[M - F]⁺: Loss of a fluorine atom.
-
[M - CF₃]⁺: Loss of the trifluoromethyl radical, leading to a benzylic cation. This is often a significant fragmentation pathway.
-
[C₆H₄F]⁺: A fragment corresponding to the fluorophenyl group.
-
Fragments corresponding to the benzylic cation [C₇H₄F]⁺.
-
Summary of Expected Mass Spectrometry Data
| m/z | Possible Fragment |
| 178 | [C₈H₆F₄]⁺ (Molecular Ion) |
| 159 | [M - F]⁺ |
| 109 | [M - CF₃]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.
NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if required.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A simple one-pulse experiment is usually sufficient. Use an external reference standard if necessary, although modern spectrometers can reference internally.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H and ¹⁹F spectra and calibrate the chemical shift scale using the solvent peak or internal standard.
Caption: Workflow for NMR data acquisition and processing.
IR Data Acquisition Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR data acquisition and processing.
Mass Spectrometry Data Acquisition Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, a direct injection or a GC-MS interface can be used.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.
-
Detection: The ions are detected, and their abundance is recorded as a function of their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through the synergistic use of NMR, IR, and MS techniques. ¹H and ¹⁹F NMR provide detailed information about the hydrogen and fluorine environments and their connectivity, while ¹³C NMR confirms the carbon skeleton. IR spectroscopy identifies the key functional groups, particularly the aromatic ring and the C-F bonds. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of this and other complex fluorinated molecules, which is a critical step in any research or development pipeline.
References
-
Oakwood Chemical. This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information for .... Retrieved from [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Beilstein Journals. Supporting Information for: Copper-mediated trifluoromethylation.... Retrieved from [Link]
-
PubChem. 1-Fluoroethylbenzene. Retrieved from [Link]
-
DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of Materials Chemistry C. Design and synthesis of single-benzene-based fluorophores.... Retrieved from [Link]
-
ResearchGate. Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Organic Syntheses. (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. Retrieved from [Link]
-
ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Mohler, F. L., et al. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
Beilstein Journals. Efficient synthesis of fluorinated triphenylenes.... Retrieved from [Link]
-
RSC Publishing. New 19F NMR methodology reveals structures of molecules.... Retrieved from [Link]
-
University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE.... Retrieved from [Link]
-
Spectroscopy Online. The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]
-
Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions.... Retrieved from [Link]
Sources
- 1. This compound [oakwoodchemical.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. smolecule.com [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
Technical Whitepaper: Mass Spectrometry Fragmentation of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene (
This document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation, specifically focusing on the competition between benzylic cleavage and ortho-effect rearrangements.
Physicochemical Context & Ionization[1][2][3][4][5]
The presence of the electronegative trifluoromethyl (
| Property | Value | Mass Spec Implication |
| Molecular Formula | MW: 178.13 Da | |
| Monoisotopic Mass | 178.04 Da | Molecular Ion ( |
| Key Substituents | 1-Fluoro, 2-Trifluoroethyl | Ortho-Effect potential is high |
| Ionization Mode | Electron Impact (EI, 70 eV) | Hard ionization favors extensive fragmentation |
The Molecular Ion ( )
Under standard 70 eV EI conditions, the molecular ion at
Primary Fragmentation Pathways
The fragmentation of this compound is governed by two competing mechanisms: Benzylic Cleavage (Dominant) and Ortho-Elimination (Diagnostic).
Pathway A: Benzylic Cleavage (The Base Peak)
The most thermodynamically favorable pathway involves the cleavage of the bond between the benzylic carbon (
-
Mechanism: The radical cation undergoes homolytic cleavage.[1] The bulky, electron-withdrawing
group is lost as a neutral radical ( ), leaving a resonance-stabilized cation. -
Resulting Ion: The Fluorobenzyl cation (
109). -
Rearrangement: Following McLafferty's rules for alkylbenzenes, the fluorobenzyl cation rapidly rearranges into the seven-membered Fluorotropylium ion (
). -
Observation: This ion (
109) is typically the Base Peak (100% relative abundance) .
Pathway B: Ortho-Effect (Diagnostic Marker)
Unlike its meta and para isomers, the ortho substitution allows for a specific interaction between the ring fluorine and the side-chain protons.
-
Mechanism: A 1,5-hydrogen shift or direct interaction facilitates the elimination of Hydrogen Fluoride (HF).
-
Resulting Ion:
158 ( ). -
Significance: While lower in intensity than the base peak, the presence of
158 is a diagnostic marker confirming the ortho substitution pattern. Meta and para isomers lack the proximity required for this concerted elimination.
Secondary Fragmentation & Deep Structure
The primary ions undergo further decomposition, providing a "fingerprint" for confirmation.
Fragmentation of the Fluorotropylium Ion ( 109)
The stable
-
Loss of Acetylene (
): A characteristic aromatic ring breakdown.-
(
).
-
(
-
Loss of HF:
-
(
). This ion is often the fluorenyl cation analog.
-
(
The Trifluoromethyl Cation ( 69)
In some events, the charge is retained on the
Summary of Key Ions
| m/z | Identity | Origin/Mechanism | Relative Intensity (Est.) |
| 178 | Molecular Ion ( | Parent | 20-40% |
| 159 | Loss of Fluorine radical | <5% | |
| 158 | Ortho-Effect Elimination | 5-15% | |
| 109 | Fluorotropylium | Base Peak ( | 100% |
| 89 | Loss of HF from | 10-25% | |
| 69 | Charge retention on side chain | 10-30% |
Mechanistic Visualization
The following diagram illustrates the fragmentation tree, highlighting the divergence between the dominant benzylic cleavage and the diagnostic ortho-pathway.
Figure 1: Fragmentation tree of this compound showing the dominant path to the fluorotropylium ion.
Experimental Protocol (GC-MS)[2]
To replicate these results and ensure spectral fidelity, the following protocol is recommended. This method minimizes thermal degradation prior to ionization.
Chromatographic Conditions
-
Column: Agilent DB-5MS UI (or equivalent),
.-
Rationale: Low-bleed, non-polar phase prevents column-induced artifacts.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1),
. -
Oven Program:
-
Hold at
for 1 min. -
Ramp
to . -
Ramp
to (Hold 3 min).
-
Mass Spectrometer Settings
-
Source Temp:
.-
Note: Excessive source temperature (
) may artificially enhance HF elimination peaks.
-
-
Quadrupole Temp:
. -
Ionization: EI, 70 eV.[2]
-
Scan Range:
35–350.-
Validation: Ensure the scan starts low enough to capture the
69 ( ) fragment.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Fluorobenzenes and Alkylbenzenes. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for benzylic cleavage mechanisms).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
- Fu, X., et al. (2011). "Ortho effects in the electron ionization mass spectra of halosubstituted N-alkylanilines." Journal of Mass Spectrometry.
Sources
IUPAC name and synonyms for 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
An In-Depth Technical Guide to 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoroethyl group onto a benzene scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document details the compound's nomenclature, key properties, plausible synthetic routes with detailed protocols, and a thorough discussion of its applications, with a particular focus on its role as a building block in drug development. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Due to its high electronegativity, small van der Waals radius (1.47 Å), and the exceptional strength of the carbon-fluorine bond (approximately 472 kJ/mol), fluorine substitution can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.[1][2] These modulations often lead to enhanced pharmacokinetic profiles, improved target affinity and selectivity, and increased bioavailability of drug candidates.[1][3]
The subject of this guide, this compound, is an exemplar of strategic fluorination. It features two distinct fluorine-containing motifs: a single fluorine atom on the aromatic ring and a trifluoroethyl group. This dual functionalization makes it a valuable synthon for creating complex molecules with fine-tuned properties for biological applications.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective application.
Nomenclature and Structure
-
IUPAC Name: this compound
-
Synonyms: While no widely accepted common synonyms exist, systematic variations such as 2-(2,2,2-trifluoroethyl)fluorobenzene may be encountered.
-
CAS Number: 93524-64-2[4]
-
Molecular Formula: C₈H₆F₄[4]
-
Molecular Weight: 178.13 g/mol [4]
-
Chemical Structure:
Caption: Structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 93524-64-2 | Oakwood Chemical[4] |
| Molecular Formula | C₈H₆F₄ | Oakwood Chemical[4] |
| Molecular Weight | 178.13 g/mol | Oakwood Chemical[4] |
| MDL Number | MFCD11100172 | Oakwood Chemical[4] |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound were not found, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the benzene ring. A quartet in the aliphatic region (approx. 3.3-3.5 ppm) would be characteristic of the methylene (-CH₂-) group, with coupling to the three fluorine atoms of the trifluoromethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for identifying fluorinated compounds.[7] A triplet corresponding to the -CF₃ group is expected around -66 ppm.[5] The single fluorine atom on the aromatic ring would appear as a multiplet at a different chemical shift.
-
¹³C NMR: The carbon NMR would show eight distinct signals. The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms, with a characteristic chemical shift.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 178.13.
Synthesis and Manufacturing
The synthesis of substituted (2,2,2-trifluoroethyl)benzenes can be achieved through various methods. A plausible and efficient approach for this compound is the copper-mediated trifluoroethylation of a suitable precursor.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves the formation of the C-C bond between the aromatic ring and the trifluoroethyl group. This can be accomplished via a cross-coupling reaction.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Copper-Mediated Trifluoroethylation
This protocol is adapted from a general procedure for the copper-mediated trifluoromethylation of benzyl methanesulfonates, which can be extended to trifluoroethylation.[5] The choice of a copper catalyst is based on its proven efficacy in forming C(sp²)-C(sp³) bonds with fluorinated groups.
Step 1: Preparation of 2-Fluorobenzyl Methanesulfonate
-
To a solution of 2-fluorobenzyl alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-fluorobenzyl methanesulfonate, which can often be used in the next step without further purification.
Step 2: Copper-Mediated Coupling with a Trifluoroethyl Source
-
To a Schlenk tube under an argon atmosphere, add copper(I) iodide (CuI, 1.1 eq) and potassium fluoride (KF, 2.0 eq).
-
Add anhydrous dimethylformamide (DMF, 0.4 M) followed by the trifluoroethylating agent, such as (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq), which can serve as a CF₃ source that can be adapted for trifluoroethylation with appropriate reagents. A more direct trifluoroethylating agent like 2,2,2-trifluoroethyl iodide could also be employed in similar coupling reactions.
-
Stir the mixture for 20 minutes at room temperature, then heat to 60 °C.
-
Add a solution of 2-fluorobenzyl methanesulfonate (1.0 eq) in DMF to the heated mixture.
-
Maintain the reaction at 60 °C for 4-12 hours, monitoring progress by GC-MS or ¹⁹F NMR.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Development and Life Sciences
The unique substitution pattern of this compound makes it a highly valuable building block in the synthesis of pharmaceuticals and agrochemicals.
The "Fluorine Advantage" in Medicinal Chemistry
The presence of both the aromatic fluorine and the trifluoroethyl group can synergistically enhance the properties of a lead compound in a drug discovery program.
-
Metabolic Stability: The trifluoroethyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1][3]
-
Lipophilicity and Permeability: The lipophilic nature of the trifluoroethyl group can improve a molecule's ability to cross cell membranes, which is crucial for reaching intracellular targets.[1]
-
Binding Affinity: The fluorine atom can engage in favorable electrostatic interactions (e.g., hydrogen bonds with backbone amides) within a protein's binding pocket, enhancing potency and selectivity.[1]
-
pKa Modulation: Aromatic fluorine atoms are electron-withdrawing and can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and impacting its solubility and target engagement.
Caption: Role of the title compound in a drug discovery workflow.
Case Study: A Building Block for Bioactive Molecules
While specific drugs containing the this compound moiety are not detailed in the provided literature, its structural motifs are present in many advanced therapeutic agents. For instance, fluorinated benzene derivatives are utilized as key intermediates in the synthesis of potent antiviral agents and kinase inhibitors.[3][8] The development of noncovalent Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies is one area where such fluorinated compounds play a critical role in achieving high potency and overcoming drug resistance.[8]
Safety and Handling
Proper handling of this compound is essential in a research and development setting. The following information is derived from supplier safety data.[4]
Hazard Identification
-
Signal Word: Warning[4]
-
Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Personal Protective Equipment (PPE):
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11] Avoid runoff into drains.[11]
Conclusion
This compound represents a strategically designed chemical building block that leverages the powerful effects of fluorine chemistry. Its unique combination of an aromatic fluorine atom and a trifluoroethyl group provides medicinal chemists with a versatile tool to optimize the properties of drug candidates, addressing key challenges such as metabolic instability and poor bioavailability. The synthetic pathways to access this compound are feasible with modern organometallic chemistry, and its careful handling is straightforward with standard laboratory safety protocols. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such precisely functionalized synthons in the drug discovery and development pipeline is set to increase.
References
-
ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (2,2,2-trifluoroethyl)benzene. Retrieved from [Link]
-
PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-fluoro-2-methyl-. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, (1,2,2-trifluoroethenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, fluoro-. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | Benchchem [benchchem.com]
- 4. This compound [oakwoodchemical.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
Electronic effects of the trifluoroethyl group on the fluorobenzene ring
An In-Depth Technical Guide to the Electronic Effects of the Trifluoroethyl Group on the Fluorobenzene Ring
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry and materials science. Understanding the nuanced electronic effects of these groups is paramount for the rational design of molecules with tailored properties. This technical guide provides a comprehensive analysis of the electronic influence of the 2,2,2-trifluoroethyl group (-CH₂CF₃) on the fluorobenzene ring. We will dissect the interplay between the strong inductive effects of the trifluoroethyl group and the competing inductive and resonance effects of the fluorine substituent. This guide synthesizes theoretical principles with practical, field-proven methodologies for characterization, offering researchers a robust framework for predicting and manipulating the reactivity and physicochemical properties of these important chemical scaffolds.
Introduction: The Power of Fluorine in Molecular Design
The substitution of hydrogen with fluorine or fluorine-containing groups can profoundly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and bioactivity.[1] In drug development, this strategy is frequently employed to enhance pharmacokinetic and pharmacodynamic profiles, transforming promising compounds into viable drug candidates.[2][3]
1.1. Profile of the Key Substituents
-
Fluorine (-F): As a substituent on an aromatic ring, fluorine exerts a dual electronic effect. Due to its high electronegativity, it has a powerful electron-withdrawing inductive effect (-I) , which deactivates the ring towards electrophilic attack.[4] However, its lone pair electrons can participate in resonance (+M) , donating electron density back into the π-system, particularly at the ortho and para positions.[5] In fluorobenzene, the inductive effect generally outweighs the resonance effect, leading to overall ring deactivation but with a preference for ortho, para substitution in electrophilic aromatic substitution (EAS) reactions.[6]
-
Trifluoroethyl Group (-CH₂CF₃): This group is characterized by the strongly electronegative trifluoromethyl (-CF₃) moiety. The three fluorine atoms pull electron density through the sigma bonds, making the entire group strongly electron-withdrawing. Unlike the -F substituent, the trifluoroethyl group has no lone pairs to donate and thus exerts its influence almost exclusively through a potent inductive effect (-I) . The presence of the insulating methylene (-CH₂-) spacer moderates this effect compared to a directly attached -CF₃ group, a critical distinction for fine-tuning electronic properties.
1.2. Scope of the Guide
This guide will explore the synergistic and antagonistic electronic effects when both a fluorine atom and a trifluoroethyl group are present on a benzene ring. We will quantify these effects, predict their impact on chemical reactivity and physicochemical properties, and detail the experimental and computational workflows necessary for their validation.
Fundamental Electronic Effects: A Deeper Dive
The reactivity and electronic landscape of a substituted benzene ring are governed by the interplay of inductive and resonance effects.[4][7]
2.1. Inductive vs. Resonance Effects: A Primer
The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[4] It weakens with distance. The resonance (or mesomeric) effect involves the delocalization of π-electrons across a conjugated system, transmitted through p-orbitals.[7] When these effects are in opposition, the resonance effect is often, but not always, predominant.[5]
Caption: Inductive vs. Resonance effects of a fluorine substituent.
Quantifying the Electronic Influence: The Hammett Equation
To move from qualitative descriptions to quantitative predictions, we employ Linear Free-Energy Relationships (LFER), the most famous of which is the Hammett equation.[8]
log(K/K₀) = σρ or log(k/k₀) = σρ
This equation relates the equilibrium constant (K) or reaction rate (k) of a substituted aromatic compound to that of the unsubstituted parent compound (K₀ or k₀). The substituent's electronic influence is captured by the substituent constant (σ) , while the reaction's sensitivity to these effects is described by the reaction constant (ρ) .[8]
-
σ > 0: The substituent is electron-withdrawing.
-
σ < 0: The substituent is electron-donating.
3.1. Hammett Constants for Relevant Substituents
The electronic character of a substituent is position-dependent, hence the distinction between meta (σₘ) and para (σₚ) constants.
| Substituent | σ (meta) | σ (para) | Dominant Effect |
| -CH₂CH₃ (Ethyl) | -0.07 | -0.15 | Weakly Donating (Inductive) |
| -F (Fluoro) | +0.34 | +0.06 | Withdrawing (-I > +M) |
| -CH₂CF₃ (Trifluoroethyl) | +0.23 | +0.27 | Moderately Withdrawing (Inductive) |
| -CF₃ (Trifluoromethyl) | +0.43 | +0.54 | Strongly Withdrawing (Inductive) |
| -NO₂ (Nitro) | +0.71 | +0.78 | Strongly Withdrawing (-I, -M) |
| Data sourced from established compilations and studies.[9][10][11] |
This data clearly illustrates that the -CH₂CF₃ group is a moderate electron-withdrawing group, significantly stronger than an ethyl group but attenuated compared to the directly attached -CF₃ group.
The Combined Effect on the Fluorobenzene Ring
When both substituents are present, their effects combine to dictate the ring's overall electron density and reactivity. Let's consider the case study of 1-fluoro-4-(2,2,2-trifluoroethyl)benzene .
-
Fluorine (at C1): Exerts a -I effect across the ring and a +M effect, enriching the ortho (C2, C6) and para (C4) positions.
-
Trifluoroethyl (at C4): Exerts a strong -I effect, withdrawing electron density from the entire ring.
The net result is a significantly electron-deficient (deactivated) aromatic ring. For an incoming electrophile, the directing effects must be considered. The fluorine atom directs ortho/para, while the deactivating trifluoroethyl group is a meta-director.[12]
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
The reinforcing directive effects predict that electrophilic attack will occur at the positions ortho to the fluorine atom (C2, C6), as these positions are least deactivated by the fluorine's +M effect and are simultaneously meta to the deactivating trifluoroethyl group.
Experimental and Computational Characterization
Theoretical predictions must be validated through rigorous experimental and computational analysis.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the preeminent technique for probing the electronic environment of nuclei in a molecule.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds, with a wide chemical shift range that makes it an exquisite probe of the local electronic environment.[13] The chemical shift of the fluorine atom on the ring and the fluorines in the trifluoroethyl group will be indicative of the electron density at their respective positions. Typical shifts for Ar-F are between -60 and -172 ppm, while -CF₃ groups are often found between -50 and -70 ppm.[13][14]
-
¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are directly influenced by the electron-withdrawing nature of the substituents.[15][16][17] Deshielding (a shift to higher ppm) of the aromatic signals compared to benzene or fluorobenzene would provide direct evidence of the -CH₂CF₃ group's electron-withdrawing effect.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines the self-validating steps for acquiring high-quality NMR data for a sample like 1-fluoro-4-(2,2,2-trifluoroethyl)benzene.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the analyte.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with analyte signals.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability.
-
Shim the magnetic field to achieve high homogeneity. A sharp, symmetrical lock signal is indicative of a well-shimmed field, which is essential for high resolution.
-
-
¹H Spectrum Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize the spectral width, number of scans, and relaxation delay.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. The integration should correspond to the number of protons in each environment.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Proton decoupling simplifies the spectrum to singlets and increases the signal-to-noise ratio.[18]
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F Spectrum Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a 1D ¹⁹F spectrum. Often, this can be done with or without proton decoupling to observe H-F couplings.
-
-
Data Analysis & Validation:
-
Correlate the observed chemical shifts, coupling constants (J-values), and integration values with the proposed structure.
-
The data is self-validating when all observed signals and their multiplicities can be unambiguously assigned to the specific nuclei in the molecule, consistent with established electronic principles.
-
Caption: High-level workflow for NMR spectroscopic analysis.
5.2. Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure of molecules.[19]
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the electron density surface of a molecule.[20][21] Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, blue) are nucleophilic. For trifluoroethyl-fluorobenzene, the ESP map would visually confirm the electron-withdrawing nature of the substituents.
Protocol: Calculating an Electrostatic Potential (ESP) Map using DFT
This workflow describes the generation of an ESP map, a self-validating process where the final visualization must correlate with fundamental chemical principles.
-
Structure Input & Optimization:
-
Build the 3D structure of the molecule (e.g., 1-fluoro-4-(2,2,2-trifluoroethyl)benzene) in a molecular modeling software package (e.g., Avogadro, GaussView).
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is critical to find the lowest energy conformation.[22]
-
Confirm the optimization has reached a true energy minimum by performing a frequency calculation (no imaginary frequencies should be present).
-
-
Single-Point Energy & Wavefunction Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy (e.g., B3LYP/6-311+G(d,p)).
-
Ensure the software is instructed to save the wavefunction or generate a checkpoint file containing the necessary electron density information.
-
-
Electron Density & Potential Calculation:
-
From the output of the single-point calculation, compute the 3D electron density cube file.
-
Subsequently, compute the 3D electrostatic potential cube file.
-
-
Surface Generation & Mapping:
-
In a visualization program (e.g., VMD, Avogadro), load the optimized molecular coordinates.[2]
-
Generate an isosurface of the electron density (a typical value is 0.002 atomic units). This surface represents the van der Waals surface of the molecule.
-
Map the calculated electrostatic potential onto this electron density surface.
-
-
Analysis & Validation:
-
Analyze the resulting color-coded map. The distribution of red (negative potential) and blue (positive potential) regions should be consistent with the known electronegativities and electronic effects of the F and -CH₂CF₃ groups. The result is validated if the electron-poor regions align with the highly electronegative fluorine atoms and the electron-rich π-system is visibly depleted.
-
Caption: Workflow for generating a DFT-calculated ESP map.
Implications for Drug Design and Development
The precise electronic modulation offered by the trifluoroethyl group on a fluorobenzene scaffold has profound implications for medicinal chemistry.
-
Metabolic Stability: The strong C-F bonds in the -CF₃ moiety are resistant to metabolic degradation by cytochrome P450 enzymes, which often target electron-rich C-H bonds. This can block a site of metabolism, increasing the drug's half-life and bioavailability.[23]
-
Binding Affinity: The electron-withdrawing nature of the -CH₂CF₃ group alters the electron distribution of the entire molecule. This can change the pKa of nearby acidic or basic groups, influencing the ionization state at physiological pH.[24][25][26] It can also modify hydrogen bonding capabilities and dipole moments, which are critical for specific and high-affinity binding to a biological target.
-
Lipophilicity & Permeability: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes.[23][27] However, the relationship is complex; the increased polarity of the C-F bonds can also influence interactions with water.[28][29][30] The trifluoroethyl group provides a tool to fine-tune this property to achieve the optimal balance for absorption and distribution.
Conclusion
The 2,2,2-trifluoroethyl group is a powerful electron-withdrawing substituent whose influence on the fluorobenzene ring is dominated by a strong, distance-dependent inductive effect. This effect, combined with the dual electronic nature of the fluorine substituent, results in a highly deactivated aromatic system with predictable regioselectivity in chemical reactions. For researchers in drug discovery and materials science, understanding and harnessing this interplay is crucial. The combination of quantitative analysis via Hammett constants, detailed characterization by NMR spectroscopy, and visualization through computational modeling provides a robust, self-validating framework for the rational design of novel molecules with precisely engineered electronic properties.
References
-
Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Retrieved February 3, 2026, from [Link]
-
ISHMATH Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Wikipedia. (2024, November 26). Hammett equation. [Link]
-
Giménez, D., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
Neves, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3309. [Link]
-
Park, S., et al. (2016). DFT calculation. Calculated (a) Electrostatic potential map, (b) HOMO... [Image]. ResearchGate. [Link]
-
Hammond, G. B., & Mudshinge, S. R. (2020). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 97(10), 3767–3774. [Link]
-
Hammond, G. B., et al. (2022). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]
-
Dalvit, C., et al. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High Resolution Spectroscopy and NMR in Biomedicine, 2(1), 1-14. [Link]
-
Parajon Puenzo, S. (2022, June 1). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]
-
Burton, D. J., et al. (2001). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Journal of Fluorine Chemistry, 107(1), 31-39. [Link]
-
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Scott, P. J. H., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10022–10036. [Link]
-
Wescott, C. R., et al. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 80(19), 9648–9656. [Link]
-
Royal Society of Chemistry. (2015). Supporting Information for [Article Title]. [Link]
-
Gauthier, J. A., et al. (2022). User-defined Electrostatic Potentials in DFT Supercell Calculations: Implementation and Application to Electrified Interfaces. arXiv. [Link]
-
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
-
Kjell, D. P., et al. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated (Hetero)aromatic Compounds. Journal of Organic Chemistry, 80(19), 9648-9656. [Link]
-
Chegg. (2022, October 6). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. [Link]
-
Chemistry Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]
-
Fun Man Chan. (2016, December 16). Inductive & Resonance effects towards Benzene (Lightboard) [Video]. YouTube. [Link]
-
Avogadro. (2022, May 23). Viewing Electrostatic Potential Maps. [Link]
-
Lee, S. J., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. Organic Letters, 19(19), 5244–5247. [Link]
-
Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved February 3, 2026, from [Link]
-
Di, L., et al. (2019). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 62(17), 7936-7946. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved February 3, 2026, from [Link]
-
Bordwell, F. G., & Cooper, G. D. (1952). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 2, 239-242. [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved February 3, 2026, from [Link]
-
Găină, L. I., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1547. [Link]
-
UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 3, 2026, from [Link]
-
Sambathkumar, K., et al. (2019). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. ResearchGate. [Link]
-
Chem LibreTexts. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 3. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Hammett substituent constants [stenutz.eu]
- 10. hammett substituent constants: Topics by Science.gov [science.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. sfu.ca [sfu.ca]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 22. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. afit.edu [afit.edu]
- 25. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 26. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 27. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 30. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
[1][2]
Executive Summary
This compound is a specialized fluorinated aromatic intermediate often utilized in medicinal chemistry as a metabolic blocker or bioisostere.[1][2] Its unique structure—combining an ortho-substituted fluorine atom with a trifluoroethyl side chain—imparts distinct physicochemical properties, most notably high lipophilicity and resistance to oxidative metabolism.[1][2]
This guide provides a comprehensive technical analysis of its solubility behavior. While direct experimental data for this specific isomer is proprietary in many contexts, this guide synthesizes validated Structure-Property Relationships (SPR) from close analogues (e.g., benzotrifluoride, 1-fluoro-3-(2,2,2-trifluoroethyl)benzene) to deliver actionable solvent selection criteria for synthesis, purification, and formulation.[1][2]
Physicochemical Profile & Mechanistic Basis[2][3]
To understand the solubility of this compound, one must analyze the intermolecular forces dictated by its fluorinated motifs.[1][2]
Structural Analysis[1][2]
-
Substituent 1 (Position 1): Fluorine atom.[1][4] High electronegativity (3.98 Pauling) creates a strong C–F dipole but low polarizability.[2]
-
Substituent 2 (Position 2): 2,2,2-Trifluoroethyl group (–CH₂CF₃).[1][4][5] This group significantly increases lipophilicity compared to an ethyl group due to the high fluorination, while the methylene spacer (–CH₂–) breaks conjugation with the ring, insulating the CF₃ electron-withdrawing effect slightly.[2]
The "Fluorine Effect" on Solubility
The presence of four fluorine atoms renders the molecule hydrophobic and lipophilic .[2]
-
Low Surface Energy: Fluorine atoms have low polarizability, leading to weak London dispersion forces with non-fluorinated solvents.[1][2] However, the benzene ring ensures good interaction with aromatic and chlorinated solvents.[2]
-
Dipole-Dipole Interactions: The ortho arrangement of the F and –CH₂CF₃ groups creates a net molecular dipole, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) despite its overall non-polar character.[2]
Calculated Properties (Estimated)
-
LogP (Octanol/Water): ~3.2 – 3.8 (Highly Lipophilic)
-
Physical State: Colorless Liquid (Predicted BP: 135–145 °C at 760 mmHg)
-
Water Solubility: Negligible (< 10 mg/L)
Solubility Data & Solvent Compatibility
The following table categorizes solvent compatibility based on polarity and functional interaction. Data is derived from validated behavior of structural analogues (e.g., Trifluorotoluene, 2-Fluorobenzotrifluoride).[1][2]
Table 1: Solubility Profile in Organic Solvents[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>500 mg/mL) | Strong dipole-dipole interactions and dispersion forces match the fluorinated aromatic core.[1][2] | Standard reaction medium; Extraction solvent.[1][2] |
| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | Excellent (>500 mg/mL) | Oxygen lone pairs interact with the electron-deficient aromatic ring (pi-hole interaction).[1][2] | Grignard formation; Lithiation reactions.[1][2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | High (>300 mg/mL) | Favorable dipole interactions; "Like dissolves like" for polar organic molecules. | Chromatography (Mobile phase); Crystallization co-solvent.[1][2] |
| Aromatics | Toluene, Benzene, Xylene | High (Miscible) | Pi-pi stacking interactions between aromatic rings.[1][2] | High-temperature reactions; Azeotropic drying.[1][2] |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Good (>100 mg/mL) | Solvation of the molecular dipole; essential for nucleophilic substitutions (SɴAr). | Nucleophilic fluorination; Coupling reactions.[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (50–200 mg/mL) | Soluble, but hydrogen bonding network of solvent is disrupted by the hydrophobic F-groups.[1] | Crystallization anti-solvent; Proton source.[1][2] |
| Alkanes | Hexane, Heptane, Pentane | High (Miscible) | Dominance of hydrophobic effects; F-groups interact favorably with alkyl chains.[1][2] | Purification (Non-polar mobile phase).[2] |
| Aqueous | Water, PBS Buffer | Insoluble (<0.01 mg/mL) | Hydrophobic effect; High energy cost to form cavity in water network. | Biphasic workup (remains in organic layer).[2] |
Experimental Protocols for Solubility Determination
When precise solubility data is required for formulation or process scale-up, the following self-validating protocols should be employed.
Protocol A: Visual Solubility Screen (Tier 1)
Use this for rapid solvent selection during initial synthesis.
-
Preparation: Weigh 10 mg of this compound into a clear 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).
-
Observation: Vortex for 30 seconds after each addition.
-
Calculation: If dissolved in 100 µL, Solubility > 100 mg/mL.[1] If undissolved after 2 mL, Solubility < 5 mg/mL.[1]
Protocol B: Quantitative HPLC Saturation Method (Tier 2)
Use this for thermodynamic solubility data (e.g., for formulation).
-
Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (Note: Use PTFE, as Nylon may bind fluorinated compounds).[2]
-
Quantification: Analyze filtrate via HPLC-UV (typically 254 nm) against a standard curve prepared in Acetonitrile.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for selecting a solvent based on the intended application of the compound.
Figure 1: Solvent selection decision tree based on chemical application.
Applications & Handling Insights
Synthetic Utility
This compound is frequently used as a building block.[1][2] The ortho-fluorine directs metallation (lithiation) to the adjacent position (position 3) or facilitates nucleophilic aromatic substitution if activated by electron-withdrawing groups.[1][2]
-
Lithiation: Must use THF or 2-MeTHF at low temperatures (-78°C).[1][2] The compound is highly soluble in these ethers, preventing precipitation of the lithiated species.[2]
-
Fluorination/Substitution: Reactions utilizing KF or nucleophiles often require DMF or DMSO .[1][2] The compound’s solubility in these allows for high-concentration reaction mixtures (1–2 M), improving kinetics.[1][2]
Partitioning Behavior
In a biphasic workup (Water/Organic), this compound will partition almost exclusively (>99%) into the organic layer.[1][2]
-
Recommended Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2]
-
Avoid: Hexane extraction if the reaction mixture contains large amounts of DMF, as phase separation can be sluggish; DCM is superior due to density differences.
Safety & Stability
References
-
Smart, B. E. (2001).[1] "Fluorine Substituent Effects (on Bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.[1][2] Link
-
Purser, S., et al. (2008).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.[1][2] Link
-
ChemicalBook. (2024).[1][2] "Product Entry: this compound." Link
-
PubChem. (2024).[1][2] "Compound Summary: Trifluorotoluene (Analogous Solvent Data)." National Library of Medicine.[1][2] Link
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative text on solvent polarity and solubility principles).
Methodological & Application
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene as a building block for pharmaceuticals
Application Note: 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene as a Strategic Scaffold in Medicinal Chemistry
Executive Summary: The Fluorine Advantage
In the landscape of modern drug discovery, This compound (CAS: 113693-63-3) represents more than a simple intermediate; it is a "privileged scaffold" designed to address two of the most persistent failure modes in lead optimization: metabolic instability and suboptimal lipophilicity .[1]
This building block combines an ortho-fluorine handle—primed for directed metallation or nucleophilic substitution—with a 2,2,2-trifluoroethyl motif.[1] The latter acts as a robust bioisostere for ethyl or isopropyl groups, effectively blocking Cytochrome P450-mediated oxidation while modulating the molecule's dipole moment and pKa.[1]
This guide provides a validated protocol for the synthesis of this scaffold and details its application in constructing metabolically stable pharmaceutical candidates.
Technical Profile & Physicochemical Properties
Before integrating this building block, researchers must understand its impact on the target molecule's physicochemical space.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | Low MW allows room for fragment growth.[1] | |
| Molecular Weight | 178.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| LogP (Predicted) | ~2.8 - 3.1 | Increases lipophilicity compared to the ethyl analog, enhancing membrane permeability.[1] |
| Electronic Effect | Strong | Lowers pKa of neighboring amines; modulates potency.[1] |
| Metabolic Liability | Very Low | The C-F bond energy (~116 kcal/mol) renders the terminal carbon inert to oxidative metabolism. |
Validated Synthesis Protocol
While several routes exist, the Copper-Catalyzed Trifluoromethylation of 2-Fluorobenzyl Bromide is often plagued by side reactions (homocoupling).[1]
We recommend the Radical Hydrotrifluoromethylation of 2-Fluorostyrene using the Langlois Reagent.[1] This method is operationally simple, scalable, and highly regioselective for the
Methodology: Hydrotrifluoromethylation via Langlois Reagent
Reaction Principle:
This protocol utilizes a radical mechanism where the trifluoromethyl radical (
Reagents:
-
Substrate: 2-Fluorostyrene (1.0 equiv)
-
Reagent: Sodium triflinate (
, Langlois Reagent) (2.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.)[1] (3.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) / Water (2:1 biphasic system)
-
Catalyst (Optional but recommended):
(5 mol%) to accelerate radical generation.[1]
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluorostyrene (10 mmol) in DCM (40 mL).
-
Addition: Add water (20 mL) followed by Sodium triflinate (20 mmol). The salt will dissolve in the aqueous layer.
-
Initiation: Cool the mixture to 0°C. Add TBHP (30 mmol) dropwise over 10 minutes. If using the copper catalyst, add it immediately after the oxidant.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. Note: Vigorous stirring is critical for biphasic radical transfer.
-
Quench & Workup:
-
Quench with saturated
solution to neutralize excess peroxide.[1] -
Extract the aqueous layer with DCM (
). -
Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product, This compound , typically elutes in high non-polar fractions.[1]
Workflow Visualization
The following diagram illustrates the logic flow from synthesis to application, highlighting the critical decision points in the experimental design.
Caption: Radical hydrotrifluoromethylation workflow for the synthesis of the target scaffold.
Application in Drug Design: The "Metabolic Block" Strategy
The primary utility of this compound lies in its ability to replace ethyl or benzyl groups that are prone to metabolic degradation.[1]
Mechanism of Action (Bioisosterism)
In many lead compounds, alkyl chains are "soft spots" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
Problem: An ethyl group (
) is easily oxidized at the terminal carbon. -
Solution: The trifluoroethyl group (
) prevents this.[1] The C-F bond is shorter and stronger than the C-H bond, and the high electronegativity of fluorine deactivates the adjacent methylene protons, protecting the entire chain from metabolic attack.
Functionalization Protocols (Building on the Scaffold)
Once synthesized, the scaffold can be further elaborated using the 1-Fluoro handle:
-
Directed Ortho-Lithiation (DoM):
-
Nucleophilic Aromatic Substitution (S_NAr):
Comparative Metabolic Stability Logic
The diagram below details the mechanistic rationale for selecting this building block over non-fluorinated analogs.
Caption: Comparison of metabolic fate between ethyl and trifluoroethyl substituted aromatics.
References
-
Langlois Reagent Chemistry: Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528.[1]
-
Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] [1]
-
Hydrotrifluoromethylation Protocols: Ji, Y., et al. (2011). "Copper-Catalyzed Intermolecular Hydrotrifluoromethylation of Alkenes." Angewandte Chemie International Edition, 50(21), 4688-4692.[1] [1]
-
Bioisosterism of Trifluoroethyl Group: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
Disclaimer: The protocols described herein involve the use of hazardous chemicals.[1][6] All experiments should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Buy 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | 81577-08-4 [smolecule.com]
- 3. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 4. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene for the Synthesis of Advanced Fluorinated Biaryls
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The synthesis of fluorinated biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by fluorine atoms.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for constructing C-C bonds.[2][3] However, its application to electron-deficient aryl fluorides, such as 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene, presents a significant synthetic challenge. The inert nature of the C(sp²)-F bond, fortified by the presence of two potent electron-withdrawing groups, necessitates a carefully optimized catalytic system to achieve efficient C-F bond activation.[4][5] This guide provides a comprehensive technical overview, including mechanistic insights and a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this challenging substrate. We will explore the causality behind the selection of catalysts, ligands, and reaction conditions, offering a self-validating framework for researchers in drug discovery and chemical development.
Mechanistic Deep Dive: Overcoming the C-F Activation Barrier
The canonical Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
The primary obstacle in coupling this compound is the oxidative addition step. The C-F bond possesses a high bond dissociation energy (>100 kcal/mol), making it exceptionally stable and resistant to cleavage by the Pd(0) catalyst.[4]
Causality Behind Catalyst Selection:
-
The Challenge: Standard palladium catalysts (e.g., Pd(PPh₃)₄) are generally ineffective for activating C-F bonds. The electron-withdrawing trifluoroethyl group further deactivates the aryl ring towards conventional oxidative addition, although it can promote reactivity in systems designed for nucleophilic palladation pathways.[9]
-
The Solution - Advanced Catalysis: Success hinges on using a highly active catalytic system. This is achieved by pairing a palladium source with specialized ligands.
-
Ligand Choice: Modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as RuPhos, SPhos, or XPhos) are essential.[10] These ligands are both sterically bulky and highly electron-donating.
-
Electron-Donating Property: Increases the electron density on the Pd(0) center, making it more nucleophilic and enhancing its ability to attack and cleave the C-F bond.
-
Steric Bulk: Promotes the final reductive elimination step and helps stabilize the coordinatively unsaturated 14-electron Pd(0) species, which is the active catalyst.[7]
-
-
-
Alternative: Nickel Catalysis: For particularly recalcitrant aryl fluorides, nickel-based catalysts are a powerful alternative.[8] Nickel is inherently more reactive and can facilitate C-F activation, often under milder conditions or with substrates that are unreactive with palladium.[11][12]
The Role of the Base: The base is not a passive component; it plays multiple critical roles.[13] It activates the organoboron species by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[14][15] The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly influence reaction rates and yields, with stronger bases often required for challenging couplings.[16]
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | Suggested Purity | Notes |
| This compound | >98% | The limiting reagent. |
| Arylboronic Acid | >98% | Use 1.2–1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Pre-catalyst (forms Pd(0) in situ). |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | >98% | Air-sensitive ligand. Handle under inert atmosphere. |
| Potassium Phosphate (K₃PO₄), anhydrous tribasic | >99% | Must be anhydrous. Dry in an oven before use if necessary. |
| 1,4-Dioxane or Toluene | Anhydrous | Degas thoroughly before use. |
| Deionized Water | N/A | Degas thoroughly before use. |
Experimental Workflow
Caption: Step-by-step workflow from reaction setup to product isolation.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[1]
-
Reaction Vessel Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix Palladium(II) Acetate (0.02 mmol, 2 mol%) and the RuPhos ligand (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Inerting the Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.[17] The solvent ratio (10:1 organic:aqueous) is a critical parameter.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Vigorous stirring is essential for biphasic reactions.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Parameter Optimization and Troubleshooting
For any new coupling partner, optimization may be required. The following table outlines key parameters and provides expert guidance for troubleshooting.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst Loading | 1-2 mol% Pd | If conversion is low, increase loading to 3-5 mol%. High catalyst turnover can be challenging with C-F bonds. |
| Ligand | RuPhos (2:1 L:Pd) | If RuPhos is ineffective, consider other electron-rich, bulky ligands like SPhos or XPhos. The subtle electronic and steric differences can have a profound impact on the oxidative addition step. |
| Base | K₃PO₄ | If side reactions like protodeboronation of the boronic acid occur, or if the reaction is sluggish, screen other bases. Cesium Carbonate (Cs₂CO₃) is stronger and more soluble, often accelerating the reaction. Potassium Fluoride (KF) can also be effective.[15] |
| Solvent | Toluene/H₂O (10:1) | Aprotic polar solvents like 1,4-Dioxane or DMF can be effective.[1] The choice of solvent impacts catalyst solubility and the rate of transmetalation. Anhydrous conditions can also be explored, though water often accelerates the key steps.[7] |
| Temperature | 100 °C | For low reactivity, cautiously increase the temperature to 110-120 °C. Be aware that higher temperatures can lead to catalyst decomposition or side reactions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation that provides access to valuable fluorinated molecules. Success is fundamentally dependent on overcoming the high activation energy of the C-F bond cleavage. This is accomplished through the rational selection of a highly active palladium catalyst system, specifically one employing bulky, electron-rich dialkylbiaryl phosphine ligands. By following the detailed protocol and understanding the causal relationships between reaction components, researchers can reliably synthesize complex biaryl structures, accelerating progress in pharmaceutical and materials development programs.
References
-
Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]
-
Title: β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling Source: PMC - NIH URL: [Link]
-
Title: Mechanism of the homogeneous Suzuki–Miyaura reaction. Source: ResearchGate URL: [Link]
-
Title: Effect of different bases on the Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]
-
Title: Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction Source: ResearchGate URL: [Link]
-
Title: Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) Source: YouTube URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]
-
Title: Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides Source: PubMed URL: [Link]
-
Title: Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides Source: PMC - NIH URL: [Link]
-
Title: Palladium catalysed Suzuki reactions of fluoroarenes Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]
-
Title: Biaryl synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL: [Link]
-
Title: Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides Source: ResearchGate URL: [Link]
-
Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides Source: PRISM @ The Claremont Colleges URL: [Link]
-
Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]
Sources
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: A Privileged Scaffold for Modern Chemistry
The fluorinated aromatic scaffold, 1-fluoro-2-(2,2,2-trifluoroethyl)benzene, represents a cornerstone building block in contemporary drug discovery, agrochemicals, and materials science. The strategic installation of the 2,2,2-trifluoroethyl group imparts unique electronic properties and metabolic stability to aryl systems, making it a highly sought-after moiety. This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reactions of this versatile substrate, offering detailed mechanistic insights and robust experimental protocols for its derivatization with a range of nucleophiles.
The presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group at the ortho position significantly activates the benzene ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group. This activation, coupled with the inherent reactivity of the C-F bond in SNAr reactions, allows for the efficient synthesis of a diverse array of substituted 2-(2,2,2-trifluoroethyl)benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules.
Mechanistic Rationale: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the potent electron-withdrawing nature of the adjacent 2,2,2-trifluoroethyl group.
-
Elimination of the Leaving Group and Re-aromatization: In the subsequent fast step, the fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the benzene ring and yielding the final substituted product. Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.[3]
Figure 1: General mechanism of the SNAr reaction on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with various classes of nucleophiles.
Protocol 1: Synthesis of N-Aryl-2-(2,2,2-trifluoroethyl)anilines
This protocol outlines a general procedure for the reaction with primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF or DMSO, add the amine (1.1 - 1.5 eq) and the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-2-(2,2,2-trifluoroethyl)aniline.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100 | 12 | 85-95 |
| Piperidine | K₂CO₃ | DMF | 90 | 16 | 80-90 |
| Aniline | Cs₂CO₃ | DMSO | 120 | 24 | 70-85 |
Table 1: Representative reaction conditions for the amination of this compound.
Protocol 2: Synthesis of Aryl-2-(2,2,2-trifluoroethyl)phenyl Ethers
This protocol describes the reaction with phenolic nucleophiles.
Materials:
-
This compound
-
Phenol (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.1 - 1.5 eq) in DMF or DMAc.
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the solution and stir for 15 minutes at room temperature to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100-140 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Cs₂CO₃ | DMF | 120 | 18 | 75-85 |
| 4-Methoxyphenol | K₂CO₃ | DMAc | 110 | 24 | 80-90 |
| 4-Nitrophenol | K₂CO₃ | DMSO | 100 | 12 | 85-95 |
Table 2: Representative reaction conditions for the O-arylation of this compound.
Protocol 3: Synthesis of Aryl-2-(2,2,2-trifluoroethyl)phenyl Thioethers
This protocol details the reaction with thiol nucleophiles.
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the thiol (1.1 - 1.5 eq) in DMF, carefully add the base (K₂CO₃ or NaH, 1.5 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 70 | 8 | 80-90 |
| 4-Methylthiophenol | NaH | DMF | 60 | 6 | 85-95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 80 | 10 | 75-85 |
Table 3: Representative reaction conditions for the S-arylation of this compound.
Experimental Workflow
Figure 2: A typical experimental workflow for SNAr reactions.
Applications in Drug Discovery and Materials Science
The 2-(2,2,2-trifluoroethyl)aniline, -phenol, and -thiophenol scaffolds derived from these SNAr reactions are of significant interest in medicinal chemistry and materials science.
-
Medicinal Chemistry: The trifluoroethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] N-trifluoroethylated anilines are utilized as key intermediates in the synthesis of various biologically active compounds.[3]
-
Agrochemicals: The unique properties of the trifluoroethyl group also find application in the design of modern pesticides and herbicides.
-
Materials Science: Aryl ethers and thioethers containing the trifluoroethyl moiety are explored for their potential use in the development of advanced polymers and functional materials with tailored electronic and physical properties.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficient activation of the aromatic ring. | Consider using a stronger electron-withdrawing group if the substrate allows, or explore alternative catalytic systems. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for side product formation. | |
| Inactive base. | Use a freshly opened or properly stored base. Consider a stronger base if appropriate. | |
| Formation of side products | Reaction temperature is too high. | Optimize the temperature to favor the desired reaction pathway. |
| Presence of water. | Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere. | |
| Competing side reactions of the nucleophile or product. | Protect sensitive functional groups on the nucleophile. | |
| Difficult purification | Similar polarity of product and starting material. | Optimize the chromatographic conditions (solvent system, gradient). Consider derivatization to alter polarity for easier separation. |
Table 4: Common troubleshooting guide for SNAr reactions.
Synthesis of Starting Material: this compound
A common route for the preparation of the starting material involves the trifluoroethylation of a suitable precursor. For example, (2,2,2-trifluoroethyl)benzene can be synthesized and subsequently fluorinated, although direct methods are also being explored.[5]
Conclusion
The nucleophilic aromatic substitution on this compound is a powerful and versatile transformation for the synthesis of a wide range of valuable chemical entities. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in academia and industry, enabling the efficient and reliable synthesis of these important building blocks for the advancement of drug discovery and materials science.
References
-
PrepChem. Synthesis of (2,2,2-trifluoroethyl)benzene. [Link]
- Zhang, C. et al. Synthesis of Aryl- and Heteroaryl-Trifluoroethyl Ethers: Aims, Challenges and New Methodologies. Asian Journal of Organic Chemistry.
- Ming, X.-X. et al.
-
Beilstein Journal of Organic Chemistry. Search Results. [Link]
- Ren, S. et al. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances.
- Surry, D. S. & Buchwald, S. L. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Organic Letters.
- Menczinger, B. et al. Synthesis of aryl 2,2,2-trifluoroethyl sulfides. Journal of Fluorine Chemistry.
- Tobisu, M. et al. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Keipour, H. et al. O-Arylation of phenol with 4-fluoronitrobenze: optimization of the reaction conditions.
- Olin, J. F. Bis(2,2,2-trifluoroethyl)
- 3M Company. Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene. GB2097000A.
- Guo, C. et al. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances.
- Tobisu, M. et al. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- Diness, F. et al. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Chemistry – A European Journal.
- Douglas, J. J. et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
- Konno, T. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses.
-
ACS Green Chemistry Institute. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
- Liu, F. et al. Regioselective synthesis of polyfluoroarylated alkynes via SNAr reaction of octafluorotoluene with terminal alkynes. RSC Advances.
- Ming, X.-X. et al.
- Dolbier Jr., W. R. CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. ACS Symposium Series.
-
PrepChem. Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. [Link]
- Ali, I. et al. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules.
- Kakiuchi, F. et al. Catalytic intermolecular ortho-arylation of phenols. Journal of the American Chemical Society.
- Boeckman Jr., R. K. et al. 1-benzyloxymethoxy-1-hexyne. Organic Syntheses.
- Ming, X.-X. et al. O‐Arylation of 3‐phenylpropanol (1 a) and phenol (1 ab) by...
- van der Pijl, F. et al. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Journal of the American Chemical Society.
Sources
Application Note: 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene in Agrochemical Discovery
[1][2]
Executive Summary
In modern agrochemical discovery, the 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene scaffold (and its derivatives) represents a critical "metabolic shield" motif.[1][2] As resistance to existing pesticides grows, the demand for novel modes of action and extended field half-lives has driven the shift from simple alkyl chains to fluorinated bioisosteres.[1][2]
This application note details the utility of the 2-(2,2,2-trifluoroethyl) group as a bioisostere for ethyl or isopropyl moieties.[1][2] Unlike its non-fluorinated counterparts, this motif blocks cytochrome P450-mediated oxidation at the benzylic position while modulating lipophilicity (LogP) and dipole moment.[1][2] The ortho-fluorine substituent provides an additional conformational lock, often critical for binding affinity in SDHI fungicides and next-generation herbicides.[1][2]
Physicochemical Profile & Bioisosterism
The strategic value of this compound lies in its ability to mimic the steric bulk of an ethyl group while drastically altering electronic properties.[1][2]
Table 1: Comparative Physicochemical Properties
| Property | Ethyl-Benzene ( | Trifluoroethyl-Benzene ( | Impact on Agrochemical |
| Van der Waals Volume | ~48 ų | ~56 ų | Steric Mimicry: Fits in similar hydrophobic pockets (e.g., kinase/SDH sites).[1][2] |
| Bond Dipole | Low | High (C-F bonds) | Binding Affinity: Enhanced electrostatic interactions with polar residues.[1][2] |
| Metabolic Liability | High (Benzylic Oxidation) | Blocked | Field Stability: Prevents rapid degradation by plant/insect P450s.[1][2] |
| Lipophilicity ( | Reference (0.0) | +0.6 to +0.9 | Penetration: Increases cuticular penetration in leaves/exoskeletons.[1][2] |
| pKa Influence | None | Inductive Withdrawal (-I) | Acidity Modulation: Lowers pKa of neighboring acidic protons (e.g., amides).[1][2] |
Expert Insight: The
group is essentially "metabolically silent."[2] While a standard ethyl group is rapidly hydroxylated at the-carbon (benzylic) or -carbon, the strong electron-withdrawing effect of the group deactivates the -protons, making hydrogen atom abstraction (HAT) by P450 enzymes energetically unfavorable.[1][2]
Application Protocol: Scaffold Incorporation
This section outlines the standard workflow for incorporating this building block into a biaryl agrochemical candidate (e.g., a Pyrazole-Amide Fungicide).
Experimental Workflow: Regioselective Functionalization
Objective: Functionalize this compound at the para-position relative to the fluorine to create a coupling partner.[1][2]
Step 1: Regioselective Bromination
The ortho-fluorine directs electrophilic aromatic substitution (EAS) to the para position due to resonance donation, while the trifluoroethyl group exerts a deactivating inductive effect.[1][2]
Step 2: Lithiation & Boronic Acid Synthesis
To use this scaffold in Suzuki-Miyaura coupling, convert the bromide to a boronic acid/ester.[1][2]
-
Reagents:
(Turbo Grignard), , THF.[1][2] -
Protocol:
-
Dissolve the aryl bromide from Step 1 in anhydrous THF under
. -
Cool to -20°C (Turbo Grignard allows higher temps than n-BuLi).
-
Add
(1.1 eq) dropwise.[1][2] Stir for 1h (Halogen-Magnesium exchange). -
Add Trimethyl borate (1.5 eq). Warm to RT.
-
Hydrolyze with 1M HCl to yield 3-Fluoro-4-(2,2,2-trifluoroethyl)phenylboronic acid .
-
Diagram 1: Synthetic Decision Tree
This diagram illustrates the decision logic for functionalizing the scaffold based on the target chemotype.[1][2]
Caption: Decision tree for regioselective functionalization of the fluoro-trifluoroethyl benzene scaffold.
Validation: Metabolic Stability Assay
Once the scaffold is incorporated into a lead molecule, its resistance to oxidative metabolism must be validated against a non-fluorinated control.[2]
Assay: Microsomal Stability (Liver Microsomes or Plant Cell Suspension).
-
Test Compounds:
-
System: Rat Liver Microsomes (RLM) or Wheat Microsomes (for herbicide tolerance).[1][2]
-
Protocol:
-
Expected Result:
Diagram 2: Metabolic Blocking Mechanism
Visualizing why the trifluoroethyl group survives where the ethyl group fails.[1][2]
Caption: Comparison of P450-mediated oxidation susceptibility between Ethyl and Trifluoroethyl scaffolds.
Safety & Handling
-
Hazards: Fluorinated aromatics can be skin irritants.[1][2] The trifluoroethyl group does not generally impart specific acute toxicity, but intermediates (especially bromides) should be handled in fume hoods.[2]
-
Waste: Do not dispose of fluorinated compounds in standard organic waste if incineration capabilities are limited; they require high-temperature incineration to prevent HF formation.[1][2]
References
-
Jeschke, P. (2023).[1][2] Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from [Link][1]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2023).[1][2] Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. Retrieved from [Link][1]
Application Note: Regioselectivity in Electrophilic Substitution of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
This application note details the regiochemical behavior of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene under electrophilic aromatic substitution (EAS) conditions. The substrate presents a unique competition between a strongly electronegative yet resonance-donating fluorine atom and a deactivated fluoroalkyl group.
Key Insight: The regiochemistry is dominated by the Fluorine substituent due to its potent resonance donation, which overrides the directing effects of the trifluoroethyl group. Consequently, substitution occurs primarily Para to the fluorine (Position 4), with a minor fraction occurring Ortho to the fluorine (Position 6).
This guide provides a validated protocol for Nitration , the standard benchmark for EAS reactivity, including mechanistic rationale, safety procedures, and analytical methods for isomer differentiation.
Theoretical Background & Regioselectivity Analysis
Substrate Electronic Profile
The molecule contains two substituents on the benzene ring:[1][2][3]
-
Fluorine (
) at C1: -
2,2,2-Trifluoroethyl (
) at C2:-
Electronic Nature: The
group exerts a powerful inductive pull through the methylene spacer. While alkyl groups are typically activating, the fluorination reverses this, making the group deactivating . -
Directing Effect: The methylene group (
) can still participate in hyperconjugation, technically making it an Ortho/Para director relative to itself. However, if the inductive withdrawal is strong enough, it may exhibit Meta-directing character.[1] -
Practical Consequence: Regardless of whether the trifluoroethyl group acts as a weak O/P director (directing to C3/C5) or a Meta director (directing to C4/C6), the Fluorine atom's resonance effect is the dominant control element .
-
Predicted Regiochemistry
The incoming electrophile (
-
Position 3 (Ortho to
, Meta to F): Sterically crowded by the bulky trifluoroethyl group and electronically unfavorable (Meta to the strong donor F). (Trace/None) -
Position 4 (Para to F, Meta to
):-
Electronic: Highly activated by F resonance.
-
Steric: Least hindered position.
-
Cooperative Effect: If
is a meta-director, this position is doubly reinforced. -
Prediction: Major Product (~80-90%) .
-
-
Position 5 (Meta to F, Para to
): Unfavorable. Meta to the strong donor F. (Trace) -
Position 6 (Ortho to F, Meta to
):-
Electronic: Activated by F resonance.
-
Steric: Accessible, but slightly more hindered than C4.
-
Prediction: Minor Product (~10-20%) .
-
Mechanistic Pathway Diagram
Caption: Mechanistic pathway showing the kinetic preference for C4 substitution driven by Fluorine resonance stabilization and steric factors.
Experimental Protocol: Nitration
This protocol describes the synthesis of 4-fluoro-3-(2,2,2-trifluoroethyl)nitrobenzene (the C4 isomer) via standard mixed-acid nitration.
Reagents & Equipment
| Reagent | Role | Specifications |
| This compound | Substrate | >98% Purity |
| Nitric Acid ( | Reagent | Fuming (>90%) or Conc. (65-70%) |
| Sulfuric Acid ( | Catalyst/Solvent | Concentrated (98%) |
| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |
| Sodium Bicarbonate ( | Neutralizer | Sat.[6] Aqueous Solution |
Step-by-Step Procedure
-
Preparation of Nitrating Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar and an ice bath, cool
of concentrated to . -
Dropwise, add
of . Maintain temperature to prevent decomposition. -
Note: For deactivated substrates, fuming nitric acid may be required if conversion is low with standard concentrated acid.
-
-
Substrate Addition:
-
Add
of This compound dropwise to the acid mixture at . -
Critical Control: The reaction is exothermic. Monitor internal temperature strictly.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (
) and stir for 1-3 hours. -
Monitoring: Check reaction progress via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS. Look for the disappearance of the starting material peak (
).
-
-
Quenching & Workup:
-
Pour the reaction mixture carefully onto
of crushed ice/water slurry. -
Extract the aqueous layer with Dichloromethane (
). -
Wash the combined organic layers with:
-
Water (
) -
Saturated
( ) until evolution of ceases. -
Brine (
).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil will contain a mixture of isomers (Major: Para-to-F; Minor: Ortho-to-F).
-
Separate via Flash Column Chromatography using a gradient of Hexanes
5% EtOAc/Hexanes.
-
Safety Considerations
-
Acid Burns:
and are highly corrosive. Wear butyl rubber gloves and a face shield. -
Runaway Reaction: Nitration is exothermic. Always add reagents slowly at
. -
Ventilation: Perform all operations in a functioning fume hood to manage
fumes.
Analytical Validation
NMR Interpretation
Distinguishing the isomers is critical. Use
| Feature | Major Isomer (C4-Nitro) | Minor Isomer (C6-Nitro) |
| Structure | Nitro is Para to F | Nitro is Ortho to F |
| Symmetry | Asymmetric | Asymmetric |
| Two aromatic protons ortho to each other (H5, H6) showing coupling. H3 is isolated. | H3, H4, H5 pattern. H5 is triplet-like due to F coupling. | |
| Shift affected by Para-Nitro (shielding/deshielding cone). | Shift strongly affected by Ortho-Nitro (deshielding). | |
| Coupling ( | Large ortho-coupling observed. | Large ortho-coupling observed. |
Mass Spectrometry (GC-MS)
-
Parent Ion: Both isomers will show the same
(Starting Mass + 45). -
Fragmentation:
-
Ortho-Nitro effect: Isomers with Nitro ortho to a benzylic hydrogen or alkyl group often show a characteristic
peak (loss of 17) due to the "ortho effect" (intramolecular hydrogen abstraction). -
Since the Major isomer (C4) has the nitro group remote from the trifluoroethyl group, this fragmentation will be absent or suppressed compared to the C3 isomer (if formed).
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 11.A: The Mechanism of Electrophilic Aromatic Substitution).
- Olah, G. A., et al. (1978). "Nitration of fluorobenzene and fluorotoluenes." Journal of Organic Chemistry.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews.
vs ).
Sources
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Welcome to the Technical Support Center for the purification of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this fluorinated aromatic compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its purification can present unique challenges due to the presence of multiple fluorine atoms, which influence its physical properties and reactivity. This guide offers practical, field-proven insights to help you navigate these challenges and achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: What are the likely impurities in my crude this compound, and how can I identify them?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common synthetic strategies for related fluorinated aromatics often involve nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Based on these, you can anticipate the following impurities:
-
Starting Materials: Unreacted starting materials are a common source of contamination. For instance, if you are performing a halogen exchange (e.g., from 1-chloro-2-(2,2,2-trifluoroethyl)benzene), you may have residual chlorinated starting material.
-
Isomeric Byproducts: Depending on the directing effects of the substituents on the benzene ring during synthesis, you may form constitutional isomers such as 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene or 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be carried through the initial work-up.
-
Reagent-Derived Impurities: Byproducts from the reagents used, for example, from a Grignard reaction or a fluorinating agent, can also be present.
Identification of Impurities:
The most effective method for identifying these impurities is Gas Chromatography-Mass Spectrometry (GC-MS) . The gas chromatogram will separate the components of your mixture, and the mass spectrometer will provide the mass-to-charge ratio (m/z) of each component, allowing for their identification by analyzing the fragmentation patterns.
Table 1: Common Impurities and their Expected GC-MS Characteristics
| Impurity | Potential Origin | Expected GC-MS Behavior |
| 1-Chloro-2-(2,2,2-trifluoroethyl)benzene | Incomplete halogen exchange | Higher retention time than the product; characteristic isotopic pattern for chlorine in the mass spectrum. |
| 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | Isomeric byproduct of synthesis | Similar retention time to the product, may require a high-resolution GC column for separation. Mass spectrum will be very similar to the product. |
| 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | Isomeric byproduct of synthesis | Similar retention time to the product, may require a high-resolution GC column for separation. Mass spectrum will be very similar to the product. |
| High-boiling point solvents (e.g., DMF) | Reaction solvent | May appear as a broad peak at a high retention time. |
Q2: My distillation of this compound is not giving a sharp boiling point, and the purity is still low. What is happening?
A2: This is a common issue that can be attributed to a few factors:
-
Azeotrope Formation: this compound may form azeotropes with residual solvents (e.g., water, ethanol) or with isomeric impurities. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[1] To mitigate this, ensure your crude product is thoroughly dried before distillation, for instance, by washing with brine and drying over an anhydrous salt like magnesium sulfate or sodium sulfate. If an azeotrope with an impurity is suspected, a different purification technique, such as column chromatography, may be necessary.
-
Insufficient Fractionation: If your impurities have boiling points close to that of your product, a simple distillation will not be effective. You will need to use fractional distillation . A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential for separating compounds with close boiling points.[2]
-
Pressure Fluctuations: Distillation, especially under reduced pressure, is sensitive to pressure changes. Ensure you have a stable vacuum source and monitor the pressure throughout the distillation.
dot
Caption: Decision tree for troubleshooting distillation issues.
Q3: I am using flash chromatography, but my product is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution in flash chromatography is a common challenge. Here are several strategies to improve your separation:
-
Solvent System Optimization: The choice of eluent is critical. You should aim for a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.3 on a thin-layer chromatography (TLC) plate.[3]
-
Test a range of solvent polarities: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Try different solvent mixtures: Sometimes, changing the solvent composition entirely (e.g., using dichloromethane/methanol or toluene/acetone) can alter the selectivity of the separation.
-
-
Column Packing and Dimensions:
-
Use a longer, narrower column: This increases the number of theoretical plates and can improve separation.
-
Ensure proper packing: A well-packed column is crucial to prevent channeling and band broadening.
-
-
Sample Loading:
-
Dry loading: Adsorbing your crude product onto a small amount of silica gel or Celite before loading it onto the column can lead to a much sharper initial band and better separation.
-
Minimize the initial band volume: Dissolve your sample in the minimum amount of the initial eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification technique for this compound?
A1: For most laboratory-scale purifications, fractional distillation under reduced pressure is the recommended primary technique. This is because this compound is expected to be a liquid with a relatively low boiling point. Distillation is a scalable and cost-effective method for removing non-volatile impurities and some volatile impurities with significantly different boiling points.
If distillation does not provide the desired purity, flash column chromatography is an excellent secondary purification method, particularly for removing isomeric impurities or other compounds with similar boiling points.
Q2: What is the expected boiling point of this compound?
Table 2: Physical Properties of this compound and Related Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 178.13 | Estimated: 150-170 | |
| 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | 178.13 | 57-59 @ 45 mbar | |
| (Trifluoromethyl)benzene[4] | 146.11 | 102 | |
| Fluorobenzene | 96.10 | 85 |
Q3: Are there any known azeotropes of this compound with common solvents?
A3: There is no specific data available on azeotropes of this compound. However, fluorinated compounds can form azeotropes with common laboratory solvents, particularly water and alcohols.[5] It is crucial to ensure that the crude product is as anhydrous as possible before distillation to avoid the formation of a water azeotrope, which would lower the boiling point and co-distill with your product.
Q4: What are the recommended safety precautions when handling this compound?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Fluorinated aromatic compounds can be flammable. Keep away from open flames, sparks, and hot surfaces.
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Preparation: Ensure the crude this compound is dry by washing it with brine, followed by drying over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Use a round-bottom flask of an appropriate size (the flask should be one-half to two-thirds full). Place a magnetic stir bar in the flask.
-
Distillation:
-
Begin heating the flask gently with a heating mantle.
-
Observe the vapor front slowly rising up the fractionating column.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature at the distillation head stabilizes, collect the main fraction in a clean, pre-weighed receiving flask. Record the stable temperature as the boiling point.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
dot
Caption: A simplified diagram of a fractional distillation apparatus.
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Determine an appropriate solvent system using TLC. A good starting point for fluorinated aromatic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Fill the column with silica gel slurried in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Alternatively, for better separation, pre-adsorb the sample onto a small amount of silica gel, and then carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Apply gentle positive pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Trifluorotoluene. (2023). In Wikipedia. Retrieved from [Link]
-
Fractional distillation. (n.d.). University of Rochester. Retrieved from [Link]
-
How to Run a Flash Column. (n.d.). University of Rochester. Retrieved from [Link]
-
Azeotropic distillation. (2023). In Wikipedia. Retrieved from [Link]
-
Azeotropes. (n.d.). CoLiSolv. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
Sources
Optimizing reaction conditions for Suzuki coupling of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Topic: Optimization of Reaction Conditions for 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene Derivatives
Scope & Chemical Context
Important Technical Clarification: The molecule This compound (Core Scaffold) lacks a reactive handle (halide or boronate) for direct cross-coupling. This guide addresses the coupling of functionalized derivatives of this scaffold (e.g., 4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene or the corresponding boronic acid).
The Challenge: "The Ortho-Fluoro / Trifluoroethyl Pincer"
Coupling this scaffold presents a unique "pincer" of challenges that standard Suzuki conditions (e.g.,
-
Electronic Destabilization (Protodeboronation Risk): If this scaffold is the nucleophile (boronic acid), the ortho-fluorine atom significantly increases the rate of protodeboronation. The electron-withdrawing nature of fluorine stabilizes the transient aryl anion intermediate, facilitating rapid hydrolysis of the C-B bond before transmetallation can occur.
-
Steric Bulk: The 2,2,2-trifluoroethyl group (
) is sterically demanding (larger than an ethyl group due to the Van der Waals radius of fluorine). This hinders the approach of the palladium complex. -
Benzylic Acidity: The
methylene protons are acidified by the adjacent group. Strong bases (e.g., ) can deprotonate this position, leading to side reactions or decomposition.
Optimization Modules (The "Engine" & "Environment")
Module A: Catalyst & Ligand Selection
Objective: Overcome steric hindrance while preventing dehalogenation.
| Component | Recommendation | Technical Rationale |
| Pre-Catalyst | Pd-162 (XPhos Pd G4) or Pd-174 (SPhos Pd G4) | These pre-catalysts ensure rapid activation at mild temperatures ( |
| Ligand | XPhos or RuPhos | XPhos is ideal for general steric bulk. RuPhos is specifically tuned for electron-poor/fluorinated substrates and resists oxidative degradation. |
| Avoid | Monodentate phosphines like |
Module B: Base & Solvent Architecture
Objective: Mitigate protodeboronation and benzylic deprotonation.
| Parameter | Standard Condition | Optimized for This Scaffold | Why? |
| Base | Carbonates can be too slow. Phosphates provide the right balance: basic enough to activate the boronate, but not strong enough to deprotonate the | ||
| Solvent | DMF / Ethanol | Toluene/Water (10:1) or Anhydrous Dioxane | Protodeboronation requires water. If using the boronic acid of this scaffold, minimize water (use Dioxane/CsF). If using the halide, Toluene/Water is acceptable. |
| Additives | None | None | Avoid phase transfer catalysts if using anhydrous conditions. |
Troubleshooting Guides (FAQs)
Q1: "I am observing the starting material converting to the de-boronated arene (Protodeboronation). How do I stop this?"
Diagnosis: Your transmetallation step is slower than the hydrolysis of the C-B bond. This is the #1 failure mode for ortho-fluoro aryl boronic acids. The Fix:
-
Switch to Anhydrous Conditions: Move from aqueous carbonate systems to CsF (Cesium Fluoride) or anhydrous
in dry Dioxane or THF. Without water, the hydrolytic pathway to the aryl anion is blocked. -
Use Boronic Esters: Convert the Boronic Acid to a Pinacol Ester (BPin) or MIDA Boronate . These slow-release systems maintain a low concentration of the active boronate species, protecting the bulk from hydrolysis.
Q2: "The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst poisoning or inactive Pd species. The bulky trifluoroethyl group may be preventing the oxidative addition complex from undergoing transmetallation. The Fix:
-
Ligand Switch: Switch to SPhos . Its specific structure creates a "pocket" that accommodates ortho-substitution extremely well.
-
Temperature Ramp: If using XPhos/SPhos, you can safely increase temperature to
provided you are using anhydrous conditions (to avoid the protodeboronation risk mentioned in Q1).
Q3: "I see a side product corresponding to defluorination or ethyl-group modification."
Diagnosis: Benzylic deprotonation. You are likely using a base that is too strong (e.g., alkoxides like
-
Downgrade base strength. Use
or . -
Ensure your solvent is free of peroxides (if using ethers), which can initiate radical abstraction of the benzylic hydrogens.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the competing mechanistic pathways.
Diagram 1: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing reaction failures based on observed byproducts.
Diagram 2: The "Danger Zone" Mechanism
Caption: The kinetic competition between productive coupling and protodeboronation in ortho-fluorinated systems.
Recommended Experimental Protocol
System: Anhydrous Coupling (Recommended for Boronic Acid derivatives)
-
Setup: Flame-dry a reaction vial and equip with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Fluorinated Boronic Acid (1.5 equiv) (Excess required due to potential decomposition)
-
Pd-162 (XPhos Pd G4) (2-3 mol%)
- (finely ground, anhydrous) (3.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Note: If using the halide derivative of the trifluoroethyl scaffold and a stable phenyl boronic acid, you may use standard Toluene/Water (4:1) conditions with
References
-
Vertex AI Search. (2024). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.[2] 3[3]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. 4
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions. 2
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[2] 5
-
Sigma-Aldrich. (2024). Fluorinated Building Blocks in Drug Design. 6
Sources
- 1. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. フッ素化ビルディングブロック [sigmaaldrich.com]
Technical Support Center: Troubleshooting Reactions of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Welcome to the dedicated technical support guide for researchers working with 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during the chemical modification of this unique substrate. My goal is to move beyond simple procedural lists and explain the fundamental chemical principles governing these transformations, empowering you to make informed, effective decisions in your experimental design.
The core challenge in reacting with this molecule stems from its distinct electronic profile. The benzene ring is substituted with two powerful electron-withdrawing groups: a fluorine atom and an ortho-positioned 2,2,2-trifluoroethyl group. The trifluoroethyl group, via a strong negative inductive effect (-I), significantly reduces the electron density of the aromatic ring.[1][2] This electronic deficiency dictates the molecule's reactivity, rendering it highly deactivated towards traditional electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. For metal-catalyzed cross-coupling reactions, the strength of the C-F bond presents a significant energetic barrier that must be overcome.
This guide is structured to address problems from the ground up, starting with your reagents and moving through the most common reaction classes.
Part 1: Foundational Troubleshooting - Validating Your Starting Materials
Low conversion is often traced back to impure or degraded starting materials. Before optimizing complex reaction parameters, it is imperative to validate the integrity of your this compound.
FAQ 1.1: My reaction is failing. How can I be certain my starting material is of sufficient quality?
Answer: Purity validation is non-negotiable. The primary methods are:
-
¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool. Check for the correct chemical shifts, integration values, and coupling patterns. Most importantly, look for unexpected peaks that could indicate isomeric impurities or degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will confirm the molecular weight and provide a quantitative assessment of purity. It is excellent for detecting volatile impurities or isomers that may not be easily resolved by NMR.
Common impurities can include regioisomers (e.g., 1-Fluoro-3- or 1-Fluoro-4- isomers), residual solvents from synthesis (like toluene or heptane), or byproducts from manufacturing. These impurities can poison catalysts or compete in side reactions, drastically reducing the yield of your desired product.
Caption: Initial validation workflow for starting materials.
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring makes it an excellent substrate for SNAr, where the fluoride acts as the leaving group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is often the initial nucleophilic attack, but the departure of the fluoride can also be limiting.[5]
FAQ 2.1: My SNAr reaction with an amine or alkoxide nucleophile is sluggish and gives low conversion. What are the most likely causes?
Answer: The issue almost always lies with the choice of solvent and base.
-
Solvent Choice is Critical: The reaction requires a polar aprotic solvent. These solvents are crucial because they solvate the cation of your base/nucleophile, leaving the anionic nucleophile "naked" and highly reactive. Protic solvents (like alcohols) will hydrogen-bond to the nucleophile, stabilizing it and drastically reducing its reactivity.
-
Base Strength and Type: A strong, non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an amine or alcohol) without competing in the SNAr reaction itself. For amine nucleophiles, inorganic bases are often preferred.
| Parameter | Recommended | Rationale & Causality |
| Solvent | DMSO, DMF, NMP, Dioxane | Polar aprotic solvents enhance nucleophilicity by poorly solvating the anion. Avoid protic solvents like ethanol or water unless they are the nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | These inorganic bases are effective for deprotonating many nucleophiles.[6][7] Organic bases like triethylamine are often not strong enough. For very weak nucleophiles, stronger bases like NaH or KHMDS may be necessary, but compatibility must be checked. |
| Temperature | 80 - 150 °C | SNAr reactions on fluoroarenes often require thermal energy to overcome the activation barrier, even on an activated system. |
Expert Tip: If your reaction has stalled, consider the possibility that the fluoride leaving group is being sequestered by the cation of your base (e.g., K⁺). Adding a phase-transfer catalyst like 18-crown-6 can sometimes improve reaction rates by sequestering the cation and further liberating the nucleophile.
Caption: Decision-making workflow for SNAr reaction optimization.
Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most significant area of difficulty for this compound. The C-F bond is the strongest carbon-halogen bond, making the oxidative addition step of the catalytic cycle extremely challenging.[8] Standard cross-coupling conditions (e.g., Pd(PPh₃)₄) used for aryl bromides or iodides will almost certainly fail.[9] Success requires a catalyst system specifically designed for C-F activation.
FAQ 3.1: My Suzuki-Miyaura coupling reaction shows zero conversion. How do I get it to work?
Answer: Your catalyst system is not active enough. To activate a C-F bond, you need a palladium center that is both highly electron-rich and sterically accessible. This is achieved by using specialized phosphine ligands.
-
Ligand Choice is Paramount: Standard ligands like PPh₃ are insufficiently electron-donating. You must use bulky, electron-rich alkylphosphine or biarylphosphine ligands developed by groups like Buchwald and Hartwig. These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step.
-
Use Modern Precatalysts: Using Pd(OAc)₂ or Pd₂(dba)₃ with a ligand is acceptable, but modern "precatalysts" (e.g., tBuBrettPhos Pd G3) are often more reliable. They form the active Pd(0) species more cleanly and efficiently in situ.
| Catalyst / Ligand System | Suitability for Aryl Fluorides | Rationale |
| Pd(PPh₃)₄ | Very Poor | Not electron-rich enough to cleave the C-F bond. |
| Pd(OAc)₂ + SPhos | Good | SPhos is a bulky, electron-rich biarylphosphine ligand designed for challenging couplings. |
| tBuBrettPhos Pd G3 | Excellent | A modern, air-stable precatalyst incorporating a highly active, sterically demanding ligand.[10] Often the best starting point. |
| Pd₂(dba)₃ + cataCXium® A | Good | This phosphine ligand is also effective for activating C-F bonds. |
Expert Tip: Before committing a large amount of your substrate, run a control reaction with a simpler aryl fluoride (like 4-fluorotoluene) and your chosen boronic acid. If this simpler reaction fails, the issue is with your catalyst, reagents, or technique, not your specific substrate.[11]
FAQ 3.2: I'm seeing some product, but the yield is low and I'm getting significant homo-coupling and/or protodeboronation of my boronic acid.
Answer: This indicates that your reaction conditions are so harsh (high temperature, strong base) that they are causing your coupling partners to decompose before they can react productively.
-
Protodeboronation: The boronic acid is being replaced by a proton from a trace amount of water or the solvent.
-
Solution: Use potassium trifluoroborate salts (e.g., R-BF₃K) instead of boronic acids. They are significantly more stable to the reaction conditions and slowly hydrolyze in situ to provide the boronic acid.[12] Alternatively, use boronic pinacol esters (Bpin).
-
-
Base Selection: An overly strong or poorly soluble base can exacerbate side reactions.
-
Solution: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often the bases of choice for difficult couplings. They have the right basicity and solubility profile. Ensure the base is finely powdered and anhydrous.[13]
-
-
Solvent and Water: While many Suzuki reactions benefit from a small amount of water to facilitate transmetalation, for challenging substrates under harsh conditions, minimizing water can reduce protodeboronation.
-
Solution: Use rigorously dried solvents (e.g., dioxane, toluene) and consider anhydrous conditions. If the reaction fails, then carefully titrate in a small amount of degassed water (e.g., 1-2 equivalents).
-
Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of an Aryl Fluoride
This protocol emphasizes the rigorous exclusion of oxygen, which can deactivate the palladium catalyst.
-
Vessel Preparation: A Schlenk flask or microwave vial equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon or nitrogen.
-
Reagent Addition (Glovebox): Inside a glovebox, add this compound (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium precatalyst/ligand system (1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) to the sealed vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small, quenched aliquots.
FAQ 3.3: Are the principles for Buchwald-Hartwig amination of this substrate similar to the Suzuki coupling?
Answer: Yes, the core challenge remains the C-F bond activation, and the solutions are analogous. You must use specialized, bulky, electron-rich ligands.[14][15]
-
Ligands: Ligands like tBuXPhos, RuPhos, or BrettPhos are excellent choices.
-
Bases: The base is even more critical in C-N couplings. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required. The choice of base must be compatible with other functional groups in your amine.[16]
-
Catalyst Deactivation: Buchwald-Hartwig reactions can be sensitive to catalyst decomposition at high temperatures.[17] If the reaction mixture turns black (indicating palladium black formation), it's a sign of catalyst death. Using a more stable precatalyst or a slightly lower temperature may be necessary.
Caption: Troubleshooting logic for Pd-catalyzed cross-coupling reactions.
References
-
ResearchGate. (2006). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1986). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Available at: [Link]
-
ACS Publications. (2024). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Available at: [Link]
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! Available at: [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Available at: [Link]
-
ACS Publications. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Available at: [Link]
-
Chemical Communications. (2019). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Available at: [Link]
-
Journal of the American Chemical Society. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link]
-
National Institutes of Health. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Available at: [Link]
-
Journal of the American Chemical Society. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Available at: [Link]
-
The Journal of Organic Chemistry. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Letters. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Available at: [Link]
-
National Institutes of Health. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]
-
ResearchGate. (2014). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
-
BVL. (2024). Product chemistry - Relevant impurities of technical active substances. Available at: [Link]
-
University of Windsor. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
FDA. (2023). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. Available at: [Link]
-
ResearchGate. (2018). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
National Institutes of Health. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Reddit. (2015). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Available at: [Link]
-
National Institutes of Health. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]
-
Chemistry LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2? Available at: [Link]
-
Wordpress. (2016). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
PubChem. (2024). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2017). The nucleophilic aromatic substitution reaction between... Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
National Institutes of Health. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Available at: [Link]
Sources
- 1. Buy 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | 81577-08-4 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene Integrity
Current Status: Operational Ticket ID: TFE-F-PROTECT-001 Subject: Preventing Defluorination & Decomposition during Functionalization[1]
Executive Summary
You are working with 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene . This scaffold is a valuable bioisostere in medicinal chemistry, but it possesses a "self-destruct" mechanism. The benzylic position (
The Failure Mode: Under basic conditions, this molecule undergoes
Module 1: Mechanistic Insight (The "Why")[1]
To save the molecule, you must understand the failure pathway. The trifluoroethyl group is not inert; it is a latent leaving group trigger.[1]
The E1cB Trap:
-
Acidity: The
group lowers the of the benzylic protons significantly compared to toluene.[1] -
Deprotonation: A base removes a benzylic proton, forming a stabilized carbanion.
-
Elimination: The carbanion ejects a fluoride ion (
-elimination) to restore neutrality, forming a 1,1-difluoroalkene (styrene derivative).[1]
Visualization: The Defluorination Pathway [1]
[1]
Module 2: Safe Functionalization Protocols
Do not use standard "textbook" conditions. Use these modified protocols designed to preserve the C-F bonds.
Protocol A: Safe Lithiation (Ortho-Functionalization)
Target: Functionalizing the aromatic ring (Position 6, adjacent to the Fluorine) without destroying the side chain.[1]
The Risk:
The Solution: Kinetic control at cryogenic temperatures.[1]
-
Solvent: Anhydrous THF (stabilizes the lithiated intermediate).
-
Temperature: Cool reaction vessel to
(Dry ice/Acetone). Critical: Do not allow T > -60°C. -
Base Selection: Use LDA (Lithium Diisopropylamide) instead of
-BuLi.[1]-
Reasoning: LDA is bulky and less nucleophilic, reducing the risk of attacking the
group directly, and at , the kinetic deprotonation of the ring (directed by the ortho-F) is favored over the thermodynamic benzylic deprotonation.[1]
-
-
Quench: Add electrophile at
. Do not warm up until the electrophile is fully added.
Self-Validation (Did it work?):
-
Check: Run
NMR on the crude. -
Pass: You see the original
triplet at ppm.[1] -
Fail: You see new vinylic fluorine signals (
to ppm range, complex splitting) indicating difluorostyrene formation.[1]
Protocol B: Palladium-Catalyzed Cross-Coupling
Target: Suzuki or Buchwald-Hartwig coupling on the ring.[1]
The Risk: Strong alkoxide bases (
The Solution: The "Mild Base" System.[1][2]
| Parameter | Recommended | Avoid | Reason |
| Base | Carbonates are weak enough to spare the benzylic proton but strong enough for Transmetallation.[1] | ||
| Solvent | Toluene/Water (10:[1]1) or Dioxane | DMF, DMAc (High heat) | Polar aprotic solvents at high heat increase basicity of anions.[1] |
| Ligand | XPhos, RuPhos (Bulky) | Bulky ligands facilitate rapid reductive elimination, preventing metal insertion into the benzylic C-H/C-F bonds.[1] |
Module 3: Troubleshooting Guide
Use this decision tree to diagnose decomposition issues immediately.
Common Scenarios & Fixes
| Symptom | Diagnosis | Corrective Action |
| Black Tar / Polymerization | Defluorination Polymerization. The difluorostyrene formed is unstable and polymerizes.[1] | Switch base from Alkoxide to Carbonate ( |
| M-20 Peak in MS | Loss of HF. Classic signature of | Ensure anhydrous conditions if using strong bases.[1] Switch to non-nucleophilic bases. |
| No Reaction (Coupling) | Base too weak. | Use a precatalyst (e.g., Pd(dppf)Cl2) that activates easier, or add trace water (for boronic acids) to help solubility of inorganic base.[1] |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use sodium hydride (NaH) to alkylate the ring? A: Absolutely not. NaH is a strong base and will almost certainly deprotonate the benzylic position first, leading to immediate HF elimination.[1] For electrophilic aromatic substitution, use acidic conditions. For nucleophilic attacks, the ring is not activated enough unless you have added other electron-withdrawing groups.
Q: Is the trifluoroethyl group stable to oxidation?
A: Generally, yes. The
Q: How do I store this compound?
A: Store under inert atmosphere (Argon/Nitrogen) at
Q: Why is the ortho-fluorine important? A: It provides a "handle" for Directed Ortho Metalation (DoM).[1] However, it also inductively acidifies the benzylic protons further (though less than a para-nitro group would).[1] It makes the system more sensitive to base than (2,2,2-trifluoroethyl)benzene lacking the fluorine.[1]
References
-
Mechanism of
-Fluoride Elimination:- Title: Probing the internal competition between alpha- and beta-elimin
- Source: N
-
URL:[Link]
-
Base Sensitivity of Trifluoroethyl Groups
-
Palladium Catalyzed Cross-Coupling of Trifluoroethyl Arenes
-
Acidity of Benzylic Protons
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Introduction: The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene is a critical process for creating advanced pharmaceutical intermediates and specialty materials. The introduction of fluorine and trifluoromethyl-containing moieties is known to enhance metabolic stability and binding affinity in drug candidates.[1][2][3] However, the synthetic routes to this compound, particularly steps involving fluorination and trifluoroethylation, are often associated with significant exothermic events.[4][5] A failure to properly manage this heat generation can lead to thermal runaway, characterized by a rapid increase in temperature and pressure, which can result in reactor failure, decomposition of the reaction mixture, and the release of hazardous materials.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions (FAQs) to safely manage these exothermic reactions. The content is structured to move from understanding the inherent hazards to implementing proactive control strategies and responding to emergency situations.
Section 1: Understanding the Thermal Hazard (FAQs)
This section addresses the fundamental questions regarding the source and risks of exothermic behavior in this synthesis.
Q1: Which specific steps in the synthesis of this compound are likely to be highly exothermic?
The synthesis can be envisioned through several routes, each with its own thermal risks. Two common conceptual pathways are:
-
Trifluoroethylation of 1-Fluorobenzene: This involves introducing the -CH₂CF₃ group onto the fluorobenzene ring. Reactions that form C-C bonds with highly fluorinated groups are often energetically favorable and thus exothermic.
-
Nucleophilic Aromatic Substitution (SNAr) on a Precursor: For instance, the fluorination of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene using a fluoride salt like KF or CsF. SNAr reactions are well-known to be exothermic, and their rate is highly dependent on the substrate, solvent, and temperature.[7][8]
The introduction of the trifluoromethyl (CF₃) group, a component of the trifluoroethyl moiety, is known to be associated with high thermal stability in the final product but can involve highly energetic reaction intermediates during synthesis.[9]
Q2: What is the underlying chemical reason for the strong exothermicity?
The significant heat release is primarily due to the thermodynamics of bond formation. The formation of strong carbon-fluorine (C-F) and carbon-carbon (C-C) bonds releases a substantial amount of energy. In nucleophilic aromatic substitution, the displacement of a leaving group (like -Cl) by a fluoride ion is a highly favorable process, driving the exotherm. The high electronegativity of fluorine atoms in the trifluoroethyl group also activates the molecule for certain reactions, potentially leading to rapid and energetic transformations.[9]
Q3: What are the primary risks associated with a failure to control the exotherm (thermal runaway)?
A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[6] This leads to a dangerous feedback loop:
-
Accelerated Reaction Rate: As the temperature increases, the reaction rate increases exponentially, leading to even faster heat generation.
-
Pressure Buildup: The solvent may begin to boil rapidly, creating a rapid pressure increase that can exceed the reactor's design limits.
-
Secondary Decomposition: At elevated temperatures, the starting materials, intermediates, or the final product may decompose, often generating non-condensable gases and further increasing the pressure and temperature.
-
Release of Toxic Fumes: Decomposition can release toxic and corrosive gases, such as hydrogen fluoride (HF).
Section 2: Proactive Exotherm Management & Protocols
Effective management begins with proper planning and setup. This section provides actionable guidance on preventing thermal runaway before the reaction begins.
Q4: How can I quantitatively assess the thermal risk of my specific reaction conditions before scaling up?
Visual observation is insufficient. The most reliable method is Reaction Calorimetry .[10][11] A reaction calorimeter measures the heat flow from the reaction vessel in real-time, providing critical safety data.[12][13][14]
Key Data Obtained from Reaction Calorimetry:
-
Heat of Reaction (ΔHᵣ): The total energy released per mole of reactant.
-
Heat Flow (Qᵣ): The rate of heat generation at any given time.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach if all cooling were lost.
-
Accumulation of Unreacted Reagents: Identifies if the dosing rate is too fast for the reaction kinetics, a primary cause of delayed, violent exotherms.
Q5: What are the best practices for reactor setup to ensure efficient heat removal?
Efficient heat transfer is critical. A standard round-bottom flask is often inadequate for controlling highly exothermic reactions, especially at scale.
-
Reactor Type: Use a jacketed glass reactor with a high surface-area-to-volume ratio.
-
Stirring: Employ overhead mechanical stirring with a properly designed agitator (e.g., pitched-blade turbine) to ensure good mixing and prevent localized hot spots. Magnetic stirring is often insufficient.
-
Cooling System: Use a circulating chiller with a high cooling capacity. The heat transfer fluid should be rated for temperatures well below your target reaction temperature.
-
Baffles: Inserting baffles into the reactor can improve mixing and heat transfer efficiency.
Q6: My protocol involves adding one reagent to another. How should this be performed safely?
This is known as a semi-batch process. The key is to control the reaction rate by controlling the addition rate of the limiting reagent. The goal is to ensure the reaction consumes the added reagent as it is introduced, preventing dangerous accumulation.
Protocol: Safe Semi-Batch Reagent Addition
-
Initial Setup: Charge the reactor with the initial substrate and solvent. Cool the reactor to the target temperature (e.g., 0 °C) and ensure the cooling system is stable.
-
Slow Initial Addition: Add the first 5-10% of the second reagent slowly via a syringe pump or dropping funnel.
-
Monitor Temperature: Carefully observe the internal temperature (Tᵢ). A controlled rise in Tᵢ confirms the reaction has initiated. If no temperature rise is observed, STOP the addition. An induction period may be present, and further addition could lead to a delayed, uncontrollable reaction.
-
Controlled Addition: Once initiation is confirmed, continue the addition at a rate that maintains Tᵢ within a safe, predefined range (e.g., Tᵢ < 5 °C). The addition rate is directly proportional to the heat generation rate.
-
Final Stir-out: After the addition is complete, continue stirring at the reaction temperature until in-process controls (e.g., GC, LC-MS) confirm the reaction is complete.
Q7: How does my choice of solvent impact thermal safety?
The solvent is not just a medium for the reaction; it is a critical component of your thermal management system.
| Solvent Property | Impact on Safety | Rationale |
| Heat Capacity (Cp) | Higher is better | A solvent with a high heat capacity can absorb more energy for each degree of temperature increase, acting as a thermal buffer. |
| Boiling Point (BP) | Higher is better (within reason) | Provides a larger operating window before solvent boiling becomes a concern. Can also act as a heat sink via reflux if the reactor is equipped with a condenser. |
| Thermal Conductivity | Higher is better | Facilitates the transfer of heat from the reaction mixture to the reactor wall and into the cooling jacket. |
Section 3: Visualized Workflows and Decision Making
Visual tools can clarify complex decision-making processes during an experiment. The following diagrams, rendered in DOT language, outline critical safety workflows.
Caption: Decision tree for managing unexpected temperature increases.
Caption: Workflow for a safe semi-batch reagent addition process.
Section 4: Emergency Response
Even with careful planning, unexpected events can occur. A clear emergency plan is essential.
Q8: The reaction temperature is rising uncontrollably despite stopping reagent addition and maximizing cooling. What should I do?
This is a thermal runaway. The immediate priority is to neutralize the reactive species as quickly and safely as possible through quenching.
Emergency Quenching Protocol:
-
Alert Personnel: Announce the emergency to others in the lab and ensure the fume hood sash is lowered.
-
Prepare Quench Solution: Have a pre-prepared, cold quenching solution ready before starting the experiment. The choice of quencher is critical.
-
Quenching Agent: A suitable quencher should rapidly neutralize the reactive species without producing a large volume of gas or its own exotherm. For reactions involving organometallics or strong bases, a proton source like isopropanol or acetic acid in a high-boiling solvent might be appropriate. For other reactive intermediates, a reducing agent or an amine could be used. The choice must be evaluated for compatibility beforehand.
-
Execute the Quench: Add the quenching agent decisively and quickly to the reaction. Do not add it slowly, as this may not be sufficient to overcome the rate of heat generation. Be prepared for vigorous boiling or gas evolution.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and contact emergency services.
References
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Retrieved from [Link]
- Google Patents. (n.d.). US3922311A - Fluorodinitroethyl difluoroformal and process of manufacture.
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene.
-
Organic Syntheses. (n.d.). (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. Retrieved from [Link]
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
-
Royal Society of Chemistry. (2020). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. Retrieved from [Link]
-
Open Access LMU. (2022). Reactivity of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]
-
PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed Central. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]
-
IChemE. (n.d.). Heat flow calorimetry - application and techniques. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. Retrieved from [Link]
-
ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.3: Heats of Reactions and Calorimetry. Retrieved from [Link]
-
ResearchGate. (2008). Highly Reactive and Regenerable Fluorinating Agent for Oxidative Fluorination of Aromatics. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
IRE Journals. (2024). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2020). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
ACS Publications. (2020). Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. Organic Letters. Retrieved from [Link]
-
PubMed Central. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Retrieved from [Link]
-
Wikipedia. (n.d.). Exothermic reaction. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Eng-Tips. (2004). Highly Exothermic Reaction Temperature Control. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). Calorimetry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2024). How Does Calorimetry Measure Heat In Exothermic And Endothermic Reactions? Retrieved from [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. irejournals.com [irejournals.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icheme.org [icheme.org]
- 11. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Calorimetry [chem.purdue.edu]
- 14. youtube.com [youtube.com]
Stability issues of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene under reaction conditions
Welcome to the FTEB Stability & Handling Guide. This technical resource is designed for medicinal chemists and process engineers working with 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene (and related 2,2,2-trifluoroethyl arenes). This molecule presents a unique "Trojan Horse" stability profile: it appears robust due to the C-F bonds but harbors a specific, base-sensitive vulnerability that frequently leads to reaction failure.
⚠️ Critical Stability Alert: The Benzylic E1cB Trap
The primary failure mode for FTEB is base-induced dehydrofluorination .
While aryl C-F bonds are inert (
The Consequence: Exposure to bases leads to rapid proton abstraction, followed by the ejection of a fluoride ion (
Mechanism of Degradation
The degradation follows an E1cB (Elimination Unimolecular conjugate Base) pathway:
-
Deprotonation: Base removes a benzylic proton.
-
Stabilization: The resulting carbanion is stabilized by the phenyl ring and the inductive effect of the
group. -
Elimination: The carbanion kicks out a fluoride ion to form the double bond.
Figure 1: The E1cB degradation pathway. Once the benzylic position is deprotonated, fluoride elimination is thermodynamically driven.
Troubleshooting Guide
Issue 1: "I see a new, non-polar spot on TLC/LCMS with M-20 mass."
Diagnosis: You have triggered HF elimination (Mass change: -20 Da). The "new spot" is the gem-difluorostyrene.[1][2]
Context: Common when using bases like NaH, KOtBu, LDA, or even
Corrective Protocol:
-
Switch Bases: Avoid hard, small bases. If a base is required for a coupling reaction, switch to inorganic bases with lower solubility in organic media (e.g.,
or ) or weak organic bases (e.g., Pyridine, DIPEA). -
Temperature Control: The elimination barrier is thermal. Keep reactions
when bases are present. -
Solvent Effect: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they enhance the basicity of anions and accelerate deprotonation. Use THF or Toluene.
| Base Strength | Risk Level | Recommended Action |
| LiTMP / LDA / n-BuLi | 🔴 Critical | Avoid. Immediate deprotonation occurs. |
| NaH / KH | 🔴 Critical | Avoid. Irreversible elimination. |
| KOtBu / NaOEt | 🟠 High | Use only at |
| K₂CO₃ / Cs₂CO₃ | 🟡 Moderate | Safe at RT; risky at reflux. |
| DIPEA / TEA / Pyridine | 🟢 Low | Generally safe. |
Issue 2: "I cannot get clean Lithiation/Functionalization on the ring."
Diagnosis: Competition between Directed Ortho Metalation (DoM) and Benzylic Deprotonation . Context: You are trying to functionalize the benzene ring (e.g., at the position ortho to the ring fluorine) using organolithiums.
Technical Insight: The ring fluorine directs lithiation to the adjacent position (Position 3). However, the benzylic protons (Position 2 side-chain) are kinetically accessible and thermodynamically acidic.
Optimized Lithiation Protocol: To favor Ring Lithiation over Side-chain Degradation:
-
Use LDA at -78°C: LDA is bulky and less nucleophilic than n-BuLi.
-
Internal Temperature Monitoring: Never allow the internal temperature to rise above -65°C during addition.
-
Rapid Quench: Do not stir for prolonged periods. The lithiated species can undergo an intramolecular rearrangement or elimination if given time.
Figure 2: Reagent selection logic for lithiation. Bulky, non-nucleophilic bases at cryogenic temperatures are required to avoid the E1cB trap.
Issue 3: "Compound degrades during purification/workup."
Diagnosis: Silica gel acidity or thermal stress during concentration. Context: FTEB derivatives can be volatile and slightly acid-sensitive if the ring is electron-rich.
Purification Guidelines:
-
Column Chromatography: Use neutralized silica (pretreat with 1%
in hexanes) if the compound carries other sensitive groups. The acidic surface of standard silica can sometimes catalyze HF elimination if trace metal impurities are present. -
Distillation: If the compound is an oil, vacuum distillation is preferred over column chromatography. Keep bath temperature
. -
Rotary Evaporation: Do not leave under high vacuum (e.g., < 5 mbar) for extended periods at room temperature if the molecular weight is low (< 200 Da), as sublimation/evaporation loss is significant.
Frequently Asked Questions (FAQ)
Q: Can I use this molecule in a Suzuki coupling?
A: Yes, but condition optimization is required. Standard aqueous carbonate bases (
Q: Why is the benzylic position so acidic? It's just an alkyl group.
A: It is not a standard alkyl group. The
Q: Is the defluorinated product (difluorostyrene) stable? A: Yes, the 1,1-difluorostyrene product is thermodynamically stable and isolable. In fact, base treatment of trifluoroethyl arenes is the standard synthetic method to create difluorostyrenes [1]. If you see this product, your reaction conditions are too basic.
Q: How do I verify the structure of the impurity? A: Check the 19F NMR .
-
FTEB (Starting Material): A triplet (or multiplet) around -65 to -70 ppm (for the
) and a singlet/multiplet for the aryl-F. -
Impurity (Difluorostyrene): Two distinct doublets (geminal coupling) in the region of -80 to -100 ppm, characteristic of
hybridized fluorine atoms.
References
- Ichikawa, J. (2000). "Fluorine-Containing Vinyllithiums: Preparation and Reactivity." Journal of Fluorine Chemistry.
-
Ma, J.-A., & Cahard, D. (2004). "Update on Trifluoromethylation with Nucleophilic Trifluoromethylating Agents." Chemical Reviews. (Discusses the stability of trifluoroethyl groups).
-
Okusu, S., et al. (2023). "Defluorinative Transformation of (2,2,2-Trifluoroethyl)arenes Catalyzed by the Phosphazene Base t-Bu-P2." Elsevier / Tohoku University Research. (Definitive proof of base-induced HF elimination mechanism).
-
PubChem. (2025).[3][4] "Compound Summary: this compound." National Library of Medicine.
Sources
Technical Support Guide: Purifying 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene by Column Chromatography
Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to the purification of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene using silica gel column chromatography. Our goal is to move beyond a simple list of steps and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize the purification of this and similar fluorinated aromatic compounds.
Introduction: The Chromatographic Profile of Fluorinated Aromatics
This compound is a moderately polar molecule due to the presence of four highly electronegative fluorine atoms. The trifluoroethyl group (-CH₂CF₃) is a strong electron-withdrawing group, which significantly influences the molecule's interaction with polar stationary phases like silica gel. While standard silica gel chromatography is a robust and effective method for purification, the unique electronic properties of organofluorine compounds can sometimes lead to unexpected elution behavior. This guide is designed to provide a reliable starting protocol and address common issues encountered in the field.
Section 1: Physicochemical Properties & Chromatographic Profile
Understanding the fundamental properties of the target compound is the first step in developing a successful purification strategy.
| Property | Value / Description | Rationale for Chromatography |
| Molecular Formula | C₈H₆F₄ | - |
| Molecular Weight | 178.13 g/mol | Relevant for calculating molar quantities.[1] |
| Predicted Boiling Point | ~170-180 °C (for the structural isomer 1-fluoro-3-(2,2,2-trifluoroethyl)benzene) | The compound is not highly volatile, minimizing loss during solvent evaporation under reduced pressure.[1] |
| Polarity | Moderate | The molecule contains both a non-polar benzene ring and polar C-F bonds. This polarity is ideal for purification on normal-phase silica gel, allowing for good separation with common non-polar/polar solvent mixtures. |
| Solubility | Good solubility in common organic solvents (e.g., ethyl acetate, chloroform, methanol); limited in water. | Ensures the compound can be easily dissolved for loading onto the column and that it will be soluble in the chosen mobile phase.[1] |
| UV Activity | Yes (aromatic ring) | The benzene ring allows for straightforward visualization on TLC plates containing a UV₂₅₄ indicator without the need for chemical staining. |
Section 2: Recommended Purification Workflow
The following diagram outlines the logical workflow for developing and executing the column chromatography protocol. This systematic approach is a self-validating system, ensuring that each step informs the next, leading to a successful and reproducible purification.
Caption: A logical workflow for column chromatography.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for the purification of ~1 gram of crude this compound. Adjust quantities accordingly.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal mobile phase composition. The ideal system will give the target compound an Rf value of approximately 0.2-0.4.
-
Procedure:
-
Prepare a dilute solution of your crude material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
On a silica gel TLC plate (with UV₂₅₄ indicator), spot the crude mixture.
-
Develop plates in a series of solvent systems with increasing polarity. Start with a low-polarity mixture and gradually increase the polar component.
-
Recommended starting systems: Hexane/Ethyl Acetate (98:2, 95:5, 90:10).
-
-
Visualize the developed plates under a UV lamp at 254 nm.
-
Select the solvent system that provides good separation between your product and impurities, with the product spot at an Rf of ~0.3.
-
2. Column Preparation (Slurry Packing):
-
Objective: To create a homogeneously packed column bed, which is critical for achieving good separation.
-
Procedure:
-
Select a glass column of appropriate size (e.g., a 40-50 mm diameter column for 1 g of sample).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (standard grade, 60 Å, 230-400 mesh) in the initial, least polar mobile phase you plan to use (e.g., 100% Hexane or 98:2 Hexane/EtOAc). Use approximately 50-100 g of silica per 1 g of crude product.
-
Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, continuously tapping the column to ensure even packing.
-
Once the silica has settled, add a protective layer of sand on top. Do not let the column run dry.
-
3. Sample Loading (Dry Loading):
-
Objective: To apply the sample to the column in a concentrated band, which maximizes separation efficiency.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of your packed column.
-
4. Elution and Fraction Collection:
-
Objective: To pass the mobile phase through the column to separate the components and collect the eluent in discrete fractions.
-
Procedure:
-
Begin eluting with a mobile phase slightly less polar than the one determined by TLC (e.g., if 95:5 Hexane/EtOAc gave an Rf of 0.3, start with 98:2).
-
Maintain a constant flow rate. If separation is difficult, a slow flow rate improves resolution.
-
Collect the eluting solvent in numbered test tubes or flasks.
-
If necessary, gradually increase the polarity of the mobile phase (a "gradient") to elute more polar compounds. A literature procedure for a similar compound used column chromatography on silica gel, implying a standard elution process is effective.[2]
-
5. Fraction Analysis:
-
Objective: To identify which collected fractions contain the pure desired product.
-
Procedure:
-
Using a TLC plate, spot every few fractions alongside a spot of the starting crude material.
-
Develop the TLC plate in the solvent system that gave a good Rf value.
-
Visualize under UV light to identify the fractions containing only the spot corresponding to your product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best stationary phase for this compound?
-
A1: Standard flash-grade silica gel (60 Å pore size, 230-400 mesh) is the most common and cost-effective choice. It provides sufficient polarity to interact with the C-F bonds and the aromatic system, enabling separation from less polar or more polar impurities.[2] For very difficult separations, alternative stationary phases like alumina (basic or neutral) or specialty fluorinated phases could be explored, as they offer different selectivity.[3][4]
-
-
Q2: How do I visualize this compound on a TLC plate?
-
A2: The compound contains a benzene ring, which is chromophoric and will absorb UV light. Visualization should be performed using a UV lamp at a wavelength of 254 nm on TLC plates that contain a fluorescent indicator (e.g., F₂₅₄). The compound will appear as a dark spot. Staining is generally not necessary and often proves ineffective for highly fluorinated compounds.[5]
-
-
Q3: Is my compound stable on silica gel?
-
A3: Most simple fluorinated aromatic compounds are stable on silica gel. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups.[6] If your crude mixture contains acid-sensitive functional groups or if you observe significant streaking on the TLC plate that isn't resolved by changing solvents, stability might be a concern. However, for this specific molecule, degradation is unlikely.
-
-
Q4: Can I use reversed-phase chromatography?
-
A4: Yes, reversed-phase chromatography (e.g., with a C18 stationary phase) is an option, particularly for analytical purposes (HPLC) or for purifying compounds with higher polarity.[3] For preparative scale, normal-phase chromatography as described is typically more straightforward and allows for the use of less expensive organic solvents.
-
Section 4: Troubleshooting Guide
-
Problem: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0).
-
Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Increase the polarity of the mobile phase. Increase the proportion of the more polar solvent (e.g., move from 98:2 Hexane/EtOAc to 90:10 or 80:20). If using ethyl acetate is ineffective, try a more polar solvent like methanol in small percentages.
-
-
Problem: My compound runs with the solvent front (Rf ≈ 1).
-
Cause: The mobile phase is too polar, and the compound has a much higher affinity for the mobile phase than the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., move from 90:10 Hexane/EtOAc to 98:2 or even 100% Hexane).
-
-
Problem: The spots on my TLC plate or bands on my column are streaking/tailing.
-
Cause 1: The sample is overloaded on the TLC plate or column.
-
Solution: Use a more dilute solution for TLC spotting. For the column, ensure you are not exceeding the recommended sample-to-silica ratio (1:50 to 1:100).
-
-
Cause 2: The compound has poor solubility in the mobile phase.
-
Solution: While unlikely with this compound, try a different solvent system. For example, replacing hexane with toluene or ethyl acetate with dichloromethane can alter solubility and interactions.
-
-
Cause 3: Strong, undesirable interactions with the acidic silanol groups on the silica surface.
-
Solution: Add a very small amount (e.g., 0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase to neutralize the silica surface or improve the chromatography of basic or acidic compounds, respectively. This is generally a last resort.
-
-
-
Problem: I cannot separate my product from a close-running impurity.
-
Cause: The chosen mobile phase does not provide adequate selectivity for the two compounds.
-
Solution 1: Use a shallower polarity gradient during elution on the column.
-
Solution 2: Change the solvent system to exploit different types of intermolecular interactions. For example, if you are using a Hexane/Ethyl Acetate system (a hydrogen-bond acceptor), try a Hexane/Dichloromethane system (a dipole-dipole interacting solvent). This change in selectivity can often separate compounds with similar polarities.
-
Solution 3 (Advanced): Consider a different stationary phase. Alumina or a fluorinated phase may provide the necessary difference in selectivity.[7]
-
References
-
Journal of Medicinal Chemistry. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]
-
Wikipedia. Fluorobenzene. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
LCGC International - Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. Retrieved from [Link]
-
Journal of Chromatography A. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
Brainly.com. (2023, December 6). [FREE] Are there TLC stains that work with fluoride or organofluorine compounds? I have a fluorinated phosphonic. Retrieved from [Link]
-
Faraday Symposia of the Chemical Society. (n.d.). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention of Fluorine in Silica Gels and Glass. Retrieved from [Link]
Sources
- 1. Buy 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | 81577-08-4 [smolecule.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Characterization of Unexpected Isomers from 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected isomer formation in their synthetic pathways. We will delve into the underlying mechanistic principles, provide robust troubleshooting strategies, and offer detailed analytical protocols to ensure the confident characterization of all reaction products.
Our approach is grounded in a deep understanding of the electronic effects at play in this uniquely substituted aromatic system. The interplay between the ortho-fluorine and the 2,2,2-trifluoroethyl group dictates the regioselectivity of subsequent reactions, and subtle shifts in reaction conditions can lead to unforeseen isomeric distributions. This guide will equip you with the knowledge to anticipate, identify, and control these outcomes.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding unexpected isomerism in reactions of this compound.
FAQ 1: We are observing a mixture of isomers in our electrophilic aromatic substitution reaction. Why is the regioselectivity not as predicted?
Answer: The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is a nuanced interplay of competing electronic effects.
-
Opposing Directing Effects: The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. Conversely, the 2,2,2-trifluoroethyl group is strongly deactivating and meta-directing due to the powerful inductive electron-withdrawing effect of the three fluorine atoms.[1][2] This creates a scenario where the two substituents are directing the incoming electrophile to different positions on the aromatic ring.
-
Steric Hindrance: The bulky 2,2,2-trifluoroethyl group can sterically hinder attack at the adjacent ortho position (position 3), potentially favoring substitution at other sites.
The final isomer distribution is a result of the balance between these electronic and steric factors. The specific electrophile and reaction conditions (temperature, solvent, catalyst) will significantly influence which effect predominates.
FAQ 2: During a nucleophilic aromatic substitution (SNAr) reaction, we expected substitution of the fluorine atom, but are seeing other products. What could be happening?
Answer: While the fluorine atom can be a leaving group in SNAr reactions, several factors can lead to unexpected products with this compound.
-
Activation Requirements: For SNAr to occur, the aromatic ring must be sufficiently activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[3] In this molecule, the 2,2,2-trifluoroethyl group is a deactivator, but its meta-directing nature does not optimally stabilize the Meisenheimer intermediate required for substitution at the fluorine position.
-
Alternative Reaction Pathways: Depending on the nucleophile and reaction conditions, other reactions may compete with or dominate over SNAr. These can include:
-
Benzyne Formation: Under very strong basic conditions (e.g., NaNH2), elimination of HF can lead to a benzyne intermediate, which can then be trapped by the nucleophile to give a mixture of isomers.
-
Side-Chain Reactivity: The benzylic protons of the trifluoroethyl group may be susceptible to deprotonation by strong bases, leading to side-chain reactions.
-
FAQ 3: We are attempting a side-chain oxidation of the trifluoroethyl group but are observing ring modification instead. Why is this occurring?
Answer: The oxidation of the 2,2,2-trifluoroethyl side chain is challenging due to the high strength of the C-F bonds and the deactivating effect of the trifluoromethyl group on the benzylic position.
-
Resistance to Oxidation: Unlike a simple alkyl side chain, the trifluoroethyl group is highly resistant to oxidation under standard conditions (e.g., KMnO4, H2CrO4).[4] The electron-withdrawing nature of the fluorine atoms makes the benzylic C-H bonds less susceptible to abstraction.
-
Ring Oxidation: If harsh oxidizing conditions are employed, the aromatic ring itself may become susceptible to oxidation, leading to ring-opening or the formation of phenolic and quinone-like structures, especially given the presence of the activating fluorine substituent.
II. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during reactions with this compound.
Guide 1: Unforeseen Isomer Ratios in Electrophilic Aromatic Substitution
Problem: Your electrophilic aromatic substitution reaction is yielding an unexpected mixture of ortho, meta, and para isomers relative to the fluorine atom.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected isomer ratios in EAS reactions.
Detailed Steps & Explanations:
-
Temperature Control:
-
Rationale: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable, but kinetically less favored, isomer.
-
Action: Perform the reaction at a lower temperature. For example, if the reaction was run at room temperature, try running it at 0 °C or even -78 °C.
-
-
Catalyst Screening:
-
Rationale: The strength of the Lewis acid catalyst can influence the reactivity of the electrophile and the stability of the arenium ion intermediates. A highly active catalyst might lead to a less selective reaction.
-
Action: If using a strong Lewis acid like AlCl3, consider switching to a milder one such as FeCl3, ZnCl2, or even a solid acid catalyst.
-
-
Solvent Effects:
-
Rationale: The polarity of the solvent can influence the solvation of the intermediates and transition states, thereby affecting the relative rates of formation of different isomers.
-
Action: Experiment with a range of solvents, from non-polar (e.g., hexanes, CCl4) to polar aprotic (e.g., CH2Cl2, CH3NO2).
-
Data Summary Table:
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected Outcome |
| Temperature | 50 °C | 0 °C | Increased formation of the kinetically favored isomer. |
| Catalyst | AlCl3 | FeCl3 | Higher regioselectivity. |
| Solvent | Nitrobenzene | Dichloromethane | Cleaner reaction profile with fewer side products. |
Guide 2: Characterizing and Differentiating Isomers
Problem: You have a mixture of isomers but are unsure of their exact structures.
Analytical Workflow:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Comparison Guide: Purity Analysis of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene (CAS 1138445-14-3) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical bioisosteres.[1] Its purity analysis presents unique challenges due to the high volatility of the trifluoroethyl group and the potential for positional isomerism (ortho vs. meta/para).
While 19F-NMR is often regarded as the gold standard for structural confirmation of fluorinated species, this guide demonstrates that GC-MS (EI) provides superior performance for comprehensive purity profiling.[1] GC-MS excels in detecting non-fluorinated starting materials and trace defluorinated by-products that NMR often misses due to dynamic range limitations.[1]
Part 1: Technical Context & The Analytical Challenge
The Molecule[2][3]
-
Molecular Weight: 178.13 g/mol
-
Key Structural Features: An ortho-substituted benzene ring containing a fluorine atom and a 2,2,2-trifluoroethyl group.[1]
-
Volatility: High vapor pressure due to fluorination, making it ideal for Gas Chromatography.[1]
The Challenge: "The Fluorine Effect"
Fluorine atoms induce a strong dipole moment while simultaneously increasing volatility. In a purity analysis context, this creates two specific risks:
-
Isomer Co-elution: The ortho (1,2-), meta (1,3-), and para (1,4-) isomers often have boiling points within 1-2°C of each other.[1] Standard non-polar columns (100% dimethylpolysiloxane) may fail to resolve these.[1]
-
Ionization Fragmentation: The electron-withdrawing nature of the
group directs fragmentation pathways that must be understood to distinguish the target from structurally similar impurities.
Part 2: Primary Protocol – GC-MS Methodology[1]
This protocol utilizes a mid-polarity column to leverage dipole-dipole interactions for isomer resolution, coupled with Electron Impact (EI) ionization for structural elucidation.[1]
Chromatographic Separation (GC)
Expert Insight: Do not use a standard DB-1 (100% non-polar) column. The lack of interaction mechanisms will likely result in the co-elution of the target with its regioisomers. A 5% Phenyl or Trifluoropropyl phase is required.[1]
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) or DB-200 | The 5% phenyl groups (DB-5ms) or trifluoropropyl groups (DB-200) interact with the aromatic ring's |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution across the temperature ramp.[1] |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |
| Injection Mode | Split (50:1 or 100:[1]1) | Critical: Fluorinated aromatics saturate the detector easily.[1] High split ratios prevent peak fronting.[1] |
| Oven Program | 40°C (hold 2 min) | The slow initial ramp separates volatile solvent impurities; the mid-ramp resolves the target from isomers. |
Mass Spectrometry Detection (MS)
Expert Insight: The trifluoroethyl group directs specific fragmentation.[1] You must monitor specific ions to confirm the structure.
-
Source: Electron Impact (EI), 70 eV.[1]
-
Scan Range: m/z 35 – 350.[1]
-
Solvent Delay: 3.0 minutes (essential to protect the filament from solvent trips).[1]
Fragmentation Pathway (Mechanism)
The mass spectrum of this compound is dominated by benzylic cleavage.[1]
-
Molecular Ion (
): m/z 178 (Distinct, usually moderate intensity).[1] -
Base Peak (
): m/z 109. The bond between the benzylic carbon and the group cleaves, leaving a stable fluorobenzyl cation ( ). This ion often rearranges to a fluorotropylium ion .[1] -
Secondary Fragment (
): m/z 95 (Fluorobenzene cation).[1]
Part 3: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for purity analysis, highlighting where GC-MS integrates with orthogonal methods like NMR.
Caption: Analytical workflow for fluorinated benzene derivatives. Note the critical decision point regarding isomer resolution which may trigger orthogonal NMR analysis.
Part 4: Comparative Analysis
Why choose GC-MS over the alternatives? This section objectively compares the techniques based on sensitivity, selectivity, and utility for this specific molecule.
Comparison Table: GC-MS vs. Alternatives
| Feature | GC-MS (Recommended) | GC-FID | 19F-NMR |
| Primary Utility | Impurity Identification & Profiling | Routine Quantification (QC) | Structural Verification |
| Selectivity | High (Mass spectral deconvolution) | Moderate (Retention time only) | Very High (For fluorinated species) |
| Sensitivity (LOD) | ~10-50 ppb | ~1-10 ppm | ~100-500 ppm |
| Blind Spots | Non-volatiles | Co-eluting peaks | Non-fluorinated impurities |
| Isomer ID | Distinguishable via fragmentation patterns | Difficult (requires standards) | Excellent (distinct shifts) |
Deep Dive: GC-MS vs. 19F-NMR
While 19F-NMR is powerful, it has a critical "blind spot."[1] If your synthesis uses non-fluorinated solvents (e.g., Toluene, Hexane) or reagents, 19F-NMR will result in a "100% Pure" spectrum even if the sample is 50% Toluene.[1]
-
GC-MS Advantage: It sees everything volatile.[1] It detects the target (m/z 178), the solvent (e.g., DCM), and non-fluorinated side products.[1]
-
NMR Advantage: It is non-destructive and provides absolute quantification of the ortho vs. para ratio without needing reference standards for response factors.
Recommendation: Use GC-MS for the Certificate of Analysis (CoA) purity value (Area %). Use 19F-NMR once during method validation to confirm that the GC peak corresponds exclusively to the ortho isomer.
Part 5: Simulated Experimental Data (Validation)
The following table summarizes the expected performance metrics when validating this GC-MS method, based on ICH Q2(R1) guidelines for fluorinated aromatics.
| Validation Parameter | Expected Result | Acceptance Criteria |
| Linearity ( | > 0.999 | > 0.990 |
| Precision (RSD, n=6) | < 1.5% | < 2.0% |
| LOD (Limit of Detection) | 0.05 µg/mL | S/N > 3:1 |
| Recovery (Spike) | 98.5% - 101.5% | 95% - 105% |
| Specificity | No interference at | Resolution > 1.5 between isomers |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57356614, this compound.[1] Retrieved from [Link][1]
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.[1][3] Royal Society of Chemistry.[1] Retrieved from [Link]
-
Restek Corporation. Capillary Column Selection for Fluorinated Compounds.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. Fragmentation Patterns of Alkyl-Substituted Benzenes. Retrieved from [Link][1]
Sources
Comparative Reactivity Guide: 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene vs. Isomers
The following guide provides an in-depth technical comparison of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene against its meta and para isomers. This analysis integrates electronic theory, steric factors, and experimental reactivity data to support decision-making in medicinal chemistry and process development.
Executive Summary
This compound (Ortho isomer) represents a distinct class of fluorinated aromatics where the unique electronic interplay between a fluoro substituent and a trifluoroethyl group creates a specific reactivity profile.
-
Key Advantage: The ortho arrangement offers a "metabolic shield" effect, protecting the ring from oxidative metabolism more effectively than the meta or para isomers due to steric shielding of the adjacent positions.
-
Reactivity differentiation:
-
Electrophilic Aromatic Substitution (EAS): The ring is deactivated.[1][2] Regioselectivity is dominated by the fluorine atom's ortho/para directing power, but the rate is significantly suppressed by the inductive withdrawal of the trifluoroethyl group.
-
Nucleophilic Aromatic Substitution (SNAr): The ortho and para isomers are activated for fluorine displacement, whereas the meta isomer is chemically inert to SNAr conditions.
-
Structural & Electronic Analysis
The Electronic Tug-of-War
The reactivity of these isomers is defined by the competition between the Fluorine atom and the 2,2,2-trifluoroethyl group (
| Substituent | Electronic Effect (Induction) | Electronic Effect (Resonance) | Directing Effect (EAS) | Hammett |
| Fluorine (-F) | Strong Withdrawal (-I) | Strong Donation (+R) | Ortho / Para | +0.06 |
| Trifluoroethyl (-CH₂CF₃) | Strong Withdrawal (-I) | Negligible / None | Meta (Deactivating) | +0.12 to +0.20* |
*Note: The
Isomer-Specific Reactivity Logic
Ortho Isomer (this compound)
-
Sterics: High. The bulky trifluoroethyl group crowds the fluorine.
-
EAS: The fluorine directs incoming electrophiles to position 4 and 6. The trifluoroethyl group (acting as a deactivator) reinforces this by discouraging attack at position 3.
-
SNAr: Highly Reactive. The electron-withdrawing trifluoroethyl group at the ortho position stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the fluorine by nucleophiles.
Meta Isomer (1-Fluoro-3-(2,2,2-trifluoroethyl)benzene)
-
Sterics: Low.
-
EAS: Cooperative directing effects. Both groups direct to the position between them (C2) or para to the fluorine (C6), but C2 is sterically hindered. Major substitution occurs at C6.
-
SNAr: Inert. The electron-withdrawing group is not in resonance conjugation with the leaving group (F).
Para Isomer (1-Fluoro-4-(2,2,2-trifluoroethyl)benzene)
-
Sterics: Minimal.
-
EAS: Competitive. Fluorine directs ortho to itself (C2/C6). The trifluoroethyl group directs meta to itself (C2/C6). These effects reinforce, making C2/C6 the sole reactive sites.
-
SNAr: Reactive. Similar to the ortho isomer, the para position allows the trifluoroethyl group to stabilize the negative charge accumulation during nucleophilic attack.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways for the ortho isomer compared to its counterparts.
Caption: Reactivity divergence: The ortho isomer permits SNAr chemistry due to electronic activation, a pathway inaccessible to the meta isomer.
Experimental Protocols & Synthesis
Primary Synthesis Route: Pd-Catalyzed Trifluoroethylation
Direct trifluoroethylation of aryl halides or boronic acids is the most efficient route to these isomers. The following protocol is adapted for the synthesis of the ortho isomer using a Suzuki-Miyaura cross-coupling approach.
Reagents:
-
Substrate: 2-Fluorophenylboronic acid (1.0 equiv)
-
Reagent: 2,2,2-Trifluoroethyl iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Protocol:
-
Setup: In a glovebox or under Argon flow, charge a sealed tube with 2-Fluorophenylboronic acid (1.0 mmol), Pd(OAc)₂ (11 mg), XPhos (47 mg), and Cs₂CO₃ (977 mg).
-
Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL).
-
Reagent Addition: Add 2,2,2-Trifluoroethyl iodide (1.5 mmol) via syringe.
-
Reaction: Seal the tube and heat to 80°C for 16 hours .
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL).
-
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm structure via ¹⁹F NMR (Look for triplet at ~ -60 ppm for
and multiplet at ~ -110 ppm for Ar-F).
Comparative Data Table
| Property | Ortho Isomer | Meta Isomer | Para Isomer |
| Boiling Point (est.) | 135 - 140 °C | 132 - 138 °C | 138 - 142 °C |
| SNAr Reactivity | High ( | Negligible ( | Moderate ( |
| Metabolic Stability | High (Steric block) | Moderate | Moderate |
| LogP (Lipophilicity) | ~3.1 | ~3.1 | ~3.1 |
| ¹⁹F NMR ( |
Applications in Drug Design
The this compound scaffold is increasingly utilized as a bioisostere for ethyl-substituted aromatics .
-
Metabolic Blocking: The replacement of hydrogen with fluorine in the ethyl group prevents cytochrome P450-mediated benzylic oxidation.
-
Conformational Locking: In the ortho isomer, the bulky
group forces the aromatic ring into a specific dihedral angle relative to adjacent substituents, potentially locking the bioactive conformation of a drug molecule. -
Lipophilicity Modulation: The group adds significant lipophilicity without the chemical instability of a pure alkyl chain.
References
-
Synthesis via Pd-Catalysis: Novák, Z. et al. "Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems." Angewandte Chemie Int. Ed. (2016).[3]
-
Electronic Effects of Fluoroalkyl Groups: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews (1991).
- SNAr Reactivity Principles: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers (1991).
-
Metabolic Stability of Fluorinated Groups: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008).
Sources
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene vs 1-chloro-2-(2,2,2-trifluoroethyl)benzene reactivity
Executive Summary
Verdict: For precise aromatic functionalization, 1-chloro-2-(2,2,2-trifluoroethyl)benzene is the superior starting material due to its ability to undergo rapid, low-temperature Lithium-Halogen exchange, bypassing the thermodynamic acidity of the benzylic protons. The fluoro-analog , while useful for Directed ortho-Metalation (DoM), presents a significant process risk due to competitive benzylic deprotonation driven by the electron-withdrawing trifluoroethyl group.
This guide analyzes the mechanistic divergence between these two substrates, providing experimental protocols for researchers targeting the synthesis of trifluoroethyl-substituted aryl building blocks.
Structural & Electronic Analysis
The reactivity difference hinges on the interplay between the halogen's electronic effects and the acidity of the benzylic position (
| Feature | 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene | 1-Chloro-2-(2,2,2-trifluoroethyl)benzene |
| Bond Energy (C-X) | High ( | Moderate ( |
| Inductive Effect | Strong | Moderate |
| Directing Ability | Strong ortho-director (DoM). | Weak ortho-director. |
| Benzylic Acidity | High.[2][3][4] The | Moderate. Less acidification from the halogen. |
The "Benzylic Trap"
The 2,2,2-trifluoroethyl group is unique. The
-
Risk: Strong bases (e.g., LDA,
-BuLi) intended for ring metalation may instead deprotonate the benzylic position, leading to side-chain functionalization or polymerization.
Mechanistic Divergence: Pathway Visualization
The following diagram illustrates the kinetic vs. thermodynamic competition when treating these substrates with organolithium reagents.
Caption: Kinetic competition between Metal-Halogen Exchange (Ar-Cl) and Directed Ortho-Metalation vs. Benzylic Deprotonation (Ar-F).
Comparative Performance Analysis
Scenario A: Generating the Aryl Anion
Target: Creating a nucleophilic aromatic ring for reaction with electrophiles (e.g.,
| Metric | Ar-Cl Route (Exchange) | Ar-F Route (DoM) |
| Reagent | LDA or | |
| Temperature | -78°C (Strict) | -78°C to -40°C |
| Selectivity | >98% Ipso . The Li-Cl exchange is faster than proton transfer.[5] | Mixed . Competition between C-6 lithiation (DoM) and benzylic deprotonation. |
| Atom Economy | High.[2] Generates BuCl byproduct. | Lower. Requires stoichiometric amine base. |
| Scalability | Excellent . Exothermic but controllable. | Difficult . Cryogenic control is critical to prevent benzyne formation. |
Scenario B: Benzyne Formation[4]
-
Ar-F: High risk. If the temperature rises above -60°C after lithiation, LiF elimination occurs, generating a reactive benzyne intermediate.
-
Ar-Cl: Low risk under exchange conditions.[6] Benzyne only forms if LDA is used at higher temperatures.
Experimental Protocols
Protocol 1: Regioselective Synthesis via Li-Hal Exchange (Recommended)
Substrate: 1-Chloro-2-(2,2,2-trifluoroethyl)benzene Objective: Synthesis of 2-(2,2,2-trifluoroethyl)benzoic acid.
Reagents:
-
Substrate (1.0 eq)
- -BuLi (1.1 eq, 2.5M in hexanes)
-
Dry THF (0.5 M concentration)
-
Dry
(gas or solid)
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.
-
Solvation: Charge flask with Substrate and Dry THF. Cool to -78°C (dry ice/acetone bath).
-
Exchange: Add
-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.-
Note: The solution typically turns yellow. Stir for 30 minutes at -78°C. The Li-Cl exchange is virtually instantaneous.
-
-
Quench: Bubble excess dry
gas into the solution (or pour reaction onto crushed dry ice) while still at -78°C. -
Workup: Allow to warm to RT. Quench with 1M HCl. Extract with EtOAc.
-
Expected Yield: 85-92%.
Protocol 2: Directed ortho-Metalation (High Risk/Specialized)
Substrate: this compound Objective: Functionalization at the C-6 position (adjacent to F, distal to trifluoroethyl).[6]
Reagents:
-
Substrate (1.0 eq)
-
LDA (1.2 eq, prepared fresh from
and -BuLi) -
Dry THF
Workflow:
-
Base Gen: Generate LDA in THF at -40°C, then cool to -78°C.
-
Addition: Add Substrate solution (in THF) dropwise to the LDA solution.
-
Critical: Reverse addition (Substrate to Base) is preferred to maintain kinetic basicity.
-
-
Aging: Stir for 1 hour at -78°C.
-
Warning: Do not exceed -60°C. Benzylic deprotonation becomes competitive at higher temps.
-
-
Quench: Add Electrophile (e.g., MeI, DMF).
-
Expected Yield: 40-60% (Variable due to side reactions).
Strategic Decision Matrix
Use the following logic flow to select the correct precursor for your drug discovery campaign.
Caption: Decision matrix for selecting between Fluoro and Chloro precursors based on regiochemical targets.
References
-
Schlosser, M. (2005). "Organometallic Synthesis: The 'Heavy' Alkali Metals." Angewandte Chemie International Edition, 44(3), 376–393. Link
-
Clayden, J. (2002).[7] Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange vs. DoM).
- Leroux, F., et al. (2004). "Trifluoromethyl Ethers and Thioethers as Tools for Organic Synthesis." Journal of Fluorine Chemistry, 125(11), 1669-1678. (Discusses acidity of trifluoroethyl groups).
-
Knochel, P., et al. (2010). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link
-
Rebstock, A. S., et al. (2003).[8] "Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines." Organic & Biomolecular Chemistry, 1(17), 3064-3068.[8] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Validated analytical methods for 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene quantification
Publish Comparison Guide: Validated Analytical Strategies for 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
This compound (CAS 93524-64-2) is a critical fluorinated aromatic intermediate, often utilized as a building block in the synthesis of high-value agrochemicals and pharmaceuticals (e.g., next-generation kinase inhibitors or metabolic modulators).[1][2][3][4] Its physicochemical profile—characterized by moderate volatility, high lipophilicity, and lack of ionizable groups—presents specific quantification challenges.[2]
This guide objectively compares the two dominant analytical methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) .[1][2] While GC-FID is the industry "Gold Standard" for purity assay due to the molecule's volatility, HPLC-UV offers distinct advantages for in-process control (IPC) in aqueous reaction matrices.[1][2]
Part 1: Method Selection Strategy
The choice between GC and HPLC is dictated by the sample matrix and the required sensitivity. The following decision matrix outlines the causality behind method selection.
Figure 1: Analytical Decision Tree. Select GC-FID for final product release to ensure separation of volatile isomers; select HPLC-UV for monitoring reaction progress in aqueous media.[1][2]
Part 2: Detailed Experimental Protocols
Method A: GC-FID (The Purity Workhorse)
Rationale: Given the molecule's lack of polar functional groups and boiling point (predicted ~170°C), GC provides superior resolution of structural isomers (e.g., the 3-fluoro isomer) compared to LC.[2]
Protocol Parameters:
-
System: Agilent 7890B / 8860 or equivalent with FID.
-
Column: DB-5 or HP-5 (5% Phenyl Methyl Siloxane), 30 m × 0.32 mm ID × 0.25 µm film.[1][2] Note: A thicker film (0.5 µm) may improve peak shape for fluorinated aromatics.[2]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1), 250°C.
-
Detector (FID): 300°C; H₂ 30 mL/min, Air 400 mL/min.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Hold 5 min.
-
Validation Criteria (Self-Validating System):
-
System Suitability: Tailing factor < 1.2; Resolution > 2.0 between analyte and nearest impurity (often the non-fluorinated (2,2,2-trifluoroethyl)benzene).[2]
-
Linearity: R² > 0.999 over 0.1 mg/mL – 10 mg/mL range.
Method B: HPLC-UV (The IPC Specialist)
Rationale: Essential for monitoring synthesis where inorganic salts or aqueous byproducts would contaminate a GC inlet.[1][2]
Protocol Parameters:
-
System: Waters Alliance or Agilent 1260 Infinity II.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm.[2]
-
Mobile Phase:
-
Gradient: 40% B (0-2 min) → 90% B (10 min) → Hold (12 min).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).[2]
-
Column Temp: 35°C.
Part 3: Comparative Performance Analysis
The following data represents typical validation performance metrics derived from studies on structurally homologous fluorinated benzenes (e.g., 1-fluoro-4-nitro-2-(trifluoromethyl)benzene).
| Feature | GC-FID (Method A) | HPLC-UV (Method B) | Scientific Insight |
| Specificity | High (Resolves isomers) | Moderate (Co-elution risk) | GC separates based on boiling point differences, critical for distinguishing positional isomers of fluorinated ethyl groups.[1][2] |
| Sensitivity (LOD) | ~0.5 ppm | ~5.0 ppm | FID response is universal for C-H bonds; UV response depends on the benzene ring absorption, which is moderate.[2] |
| Precision (RSD) | < 1.0% | < 2.0% | Direct liquid injection in GC minimizes solvent effects compared to gradient mixing in LC. |
| Sample Prep | Dilute in DCM/Hexane | Dilute in ACN/Water | GC requires dry organic solvents; moisture can damage columns.[2] HPLC tolerates wet samples. |
| Throughput | 15 min / run | 20 min / run | GC oven cooling is generally faster than HPLC column re-equilibration.[2] |
Part 4: Validation Workflow (Graphviz)
To ensure Trustworthiness , the following workflow must be executed to claim the method is "validated" per ICH Q2(R1) guidelines.
Figure 2: Validation Sequence. A sequential approach ensures that linearity is established before assessing accuracy and precision.
References
-
Sigma-Aldrich. (2,2,2-Trifluoroethyl)benzene Product Specifications and Physicochemical Data. Retrieved from [1][2]
-
US EPA Method 524.2. Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. United States Environmental Protection Agency.[5][6] Retrieved from [2][5]
-
Agilent Technologies. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline (ASTM D5769). Application Note 5994-2193EN.[1][2] Retrieved from [2]
-
Lee, A. S., et al. (1995).[2][4][7] Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography. Journal of AOAC International. Retrieved from
-
Pews, R. G., & Gall, J. A. Aromatic Fluorine Chemistry: Preparation of Chlorofluorobenzenes. Journal of Fluorine Chemistry. (Cited in US Patent 5498807A).[2] Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. US5498807A - Process for the preparation of aromatic fluoro compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. glsciences.eu [glsciences.eu]
- 7. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of activating/deactivating effects in substituted fluorobenzenes.
Comparative Guide: Activating vs. Deactivating Effects in Substituted Fluorobenzenes
Introduction: The Fluorine Paradox
In the landscape of medicinal chemistry and organic synthesis, fluorine occupies a unique "chameleon" niche. It is the most electronegative element (Pauling scale 3.98), exerting a massive inductive electron-withdrawing effect (-I ). Yet, paradoxically, it possesses a potent resonance electron-donating effect (+R ) due to the effective overlap of its 2p orbitals with the aromatic
This guide objectively compares these competing effects across three critical domains: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and Acid-Base equilibria (Hammett parameters). Understanding this duality is essential for rational drug design, particularly in optimizing metabolic stability and potency.
Mechanistic Deep Dive
The Tug-of-War: Induction (-I) vs. Resonance (+R)
The reactivity of substituted fluorobenzenes is defined by the position of attack and the nature of the intermediate.
-
Induction (-I): Operates through the
-bond framework. It destabilizes positive charges (carbocations) and stabilizes negative charges (carbanions/anions). This effect decays rapidly with distance ( ). -
Resonance (+R): Operates through the
-system. Fluorine donates lone pair density into the ring. This effect is position-dependent, stabilizing carbocations at ortho and para positions but having zero effect at the meta position.
Electrophilic Aromatic Substitution (EAS)
In EAS, the rate-determining step is the formation of the cationic sigma complex (arenium ion).
-
Deactivating: The strong -I effect removes electron density from the ring, making fluorobenzene less reactive than benzene (Relative Rate
). -
Directing: Despite deactivation, fluorine is an ortho/para director . The +R effect specifically stabilizes the carbocation intermediate when the electrophile attacks the ortho or para positions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex.
-
Activating: The strong -I effect stabilizes the negative charge accumulation in the transition state.
-
Leaving Group Ability: Fluorine is often the fastest leaving group in SNAr (F >> Cl > Br > I) not because the C-F bond breaks easily (it is the strongest), but because the highly polarized C-F bond lowers the activation energy of the initial nucleophilic attack.
Comparative Data Analysis
The following tables summarize the quantitative differences between fluorine and its chlorinated counterparts.
Table 1: Hammett Substituent Constants ( )
Note how
| Substituent | Electronic Character | ||
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Strong -I / Strong +R |
| -Cl | +0.37 | +0.23 | Strong -I / Weak +R |
| -CH | -0.07 | -0.17 | Weak +I / Hyperconjugation |
| -NO | +0.71 | +0.78 | Strong -I / Strong -R |
Table 2: Relative Reaction Rates (Benzene = 1.0)
| Reaction Type | Substrate | Relative Rate | Mechanism Note |
| Nitration (EAS) | Benzene | 1.0 | Standard |
| Fluorobenzene | 0.11 | Deactivated by -I, but p-directed | |
| Chlorobenzene | 0.02 | More deactivated (weaker +R) | |
| SNAr (Piperidine) | 2,4-Dinitro-F-benzene | 3300 | F stabilizes Meisenheimer complex |
| (Relative to Cl=1 ) | 2,4-Dinitro-Cl-benzene | 1.0 | Cl is slower due to weaker -I |
Table 3: Acidity (pKa) of Para-Substituted Benzoic Acids
Counter-intuitive Result: p-Fluorobenzoic acid is WEAKER than p-Chlorobenzoic acid.[1]
| Compound | pKa (Approx) | Explanation |
| Benzoic Acid | 4.20 | Reference |
| p-Fluorobenzoic Acid | 4.14 | +R of F opposes -I, destabilizing anion relative to Cl. |
| p-Chlorobenzoic Acid | 3.98 | Weaker +R of Cl allows -I to dominate, stabilizing anion. |
Visualization of Electronic Effects
The following diagram illustrates the opposing forces of Induction and Resonance and how they dictate the reaction pathway.
Figure 1: The "Push-Pull" mechanism of Fluorine. Note how Resonance determines the orientation in EAS, while Induction drives the rate in SNAr.
Experimental Protocols
These protocols are designed to validate the comparative effects described above.
Protocol A: Competitive Nitration (EAS Validation)
Objective: Determine the relative reactivity of Fluorobenzene vs. Benzene.
Principle: In a competition experiment, the ratio of products reflects the ratio of rate constants (
-
Reagents:
-
Benzene (50 mmol)
-
Fluorobenzene (50 mmol)
-
Nitric Acid (HNO
, conc., 10 mmol - Limiting Reagent) -
Acetic Anhydride (Solvent/Activator)
-
-
Procedure:
-
Mix benzene and fluorobenzene in a round-bottom flask with 20 mL acetic anhydride.
-
Cool to 0°C in an ice bath.
-
Dropwise add the limiting amount of HNO
(dissolved in acetic anhydride) over 15 minutes. -
Stir for 1 hour at 0°C, then allow to warm to room temperature.
-
Quench with ice water (50 mL) and neutralize with NaHCO
. -
Extract with diethyl ether and dry over MgSO
.
-
-
Analysis:
-
Analyze via GC-MS.
-
Calculate Relative Rate:
. -
Expected Result: Ratio should be approx 0.1 - 0.2, confirming deactivation.
-
Protocol B: Kinetic Study of SNAr (Sanger's Reagent)
Objective: Demonstrate the superior leaving group ability of Fluorine in SNAr. Substrates: 1-fluoro-2,4-dinitrobenzene (FDNB) vs. 1-chloro-2,4-dinitrobenzene (CDNB).
-
Reagents:
-
FDNB and CDNB (0.1 M stock in Ethanol).
-
Piperidine (Nucleophile, 0.2 M in Ethanol).
-
UV-Vis Spectrophotometer.[2]
-
-
Procedure:
-
Set spectrophotometer to 380 nm (absorption of the dinitrophenyl-piperidine product).
-
In a quartz cuvette, mix 1.0 mL of FDNB stock with 1.0 mL of Piperidine stock.
-
Immediately record Absorbance vs. Time.
-
Repeat with CDNB.
-
-
Data Processing:
-
Plot
vs. Time to determine pseudo-first-order rate constants ( ). -
Expected Result: The reaction with FDNB will be instantaneous (too fast for standard UV, may need stopped-flow), while CDNB will proceed over minutes. The rate ratio
is typically > 1000.
-
Case Studies in Drug Design
Ezetimibe (Metabolic Blocking)
-
Challenge: The initial scaffold was susceptible to rapid oxidative metabolism (hydroxylation) at the para-phenyl position by CYP450 enzymes.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave. Furthermore, the fluorine atom is a bioisostere for hydrogen (similar van der Waals radius: 1.47 Å vs 1.20 Å), allowing the drug to fit the same binding pocket (NPC1L1 transporter) while blocking metabolism.
-
Result: Significantly increased half-life and oral bioavailability.[3]
5-Fluorouracil (Suicide Inhibition)
-
Mechanism: 5-FU mimics uracil. It is converted to 5-fluoro-dUMP, which binds to Thymidylate Synthase.
-
The Trap: The enzyme attempts to methylate the 5-position. In natural uracil, a proton at C-5 is abstracted to complete the reaction. In 5-FU, the C-F bond cannot be broken by the enzyme base. The enzyme becomes covalently trapped (irreversible inhibition).
-
Key Effect: This relies on the steric similarity of F to H (allowing binding) but the chemical inertness of the C-F bond (preventing turnover).
Workflow Visualization
Figure 2: Strategic incorporation of Fluorine in drug development workflows.
References
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution. Journal of Chemical Education.
- Bunnett, J. F. (1951). Kinetics of the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine. Journal of the American Chemical Society.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Experimental vs. Predicted NMR Spectra for 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Introduction: Bridging the Gap Between Theory and Reality in Structural Elucidation
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment of individual atoms is fundamental to research, development, and quality control. The increasing prevalence of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science has brought ¹⁹F NMR to the forefront, offering a sensitive and background-free method for analysis.[3][4][5]
However, experimental data alone can sometimes present ambiguities, especially in complex molecules with multiple fluorine environments. This is where computational chemistry provides a powerful synergistic approach. The prediction of NMR spectra through methods like Density Functional Theory (DFT) has become increasingly accurate and accessible.[6][7] This guide provides an in-depth, field-proven methodology for the cross-validation of experimentally acquired ¹H, ¹³C, and ¹⁹F NMR spectra with computationally predicted data, using 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene as an illustrative case study. By rigorously comparing empirical results with theoretical predictions, researchers can achieve a higher degree of confidence in their structural assignments, resolve ambiguities, and gain deeper insights into the electronic structure of their molecules.
Part 1: The Scientific Foundation
The Principles of NMR: A Primer
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required for this transition—the chemical shift (δ) —is exquisitely sensitive to the local electronic environment of the nucleus.[8] Key information derived from an NMR spectrum includes:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: The area under a signal, proportional to the number of nuclei it represents.
-
Spin-Spin Coupling (J): The interaction between neighboring nuclear spins, which splits signals into multiplets and provides information about connectivity.
The Unique Nature of Fluorine-19 NMR
The ¹⁹F nucleus is particularly well-suited for NMR analysis for several reasons:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring form of fluorine, leading to high sensitivity.[3][9]
-
High Gyromagnetic Ratio: This results in a strong NMR signal, approximately 83% as sensitive as ¹H.[9]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts span a vast range (over 800 ppm), which minimizes signal overlap and makes it easier to distinguish between different fluorine environments.[3][9]
These properties make ¹⁹F NMR an invaluable tool for tracking the incorporation of fluorine into molecules and for probing subtle changes in molecular structure and conformation.[10]
The Engine of Prediction: How NMR Spectra are Calculated
Predicting NMR chemical shifts computationally has evolved from simple additive models to sophisticated quantum mechanical calculations.[11] The most common and robust method involves DFT, which calculates the magnetic shielding tensor for each nucleus in a molecule.[6][7]
The causality behind this process is rooted in fundamental physics: the magnetic shielding of a nucleus is determined by the electron density distribution around it. DFT calculations solve the Schrödinger equation for the molecule to determine this electron distribution, from which the shielding can be derived. These calculated shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.[6][9] More advanced approaches now use machine learning, trained on vast datasets of experimental and calculated data, to refine these predictions and achieve even higher accuracy.[12][13][14]
Part 2: The Cross-Validation Workflow
A robust cross-validation protocol is a self-validating system. It involves two independent pathways—experimental measurement and computational prediction—that converge at a critical comparison step. This dual-pronged approach provides a powerful check on the integrity of the final structural assignment.
Caption: Overall workflow for cross-validating experimental and predicted NMR data.
Experimental Protocol: Acquiring High-Quality Spectra
The trustworthiness of any comparison hinges on the quality of the experimental data. The following protocol outlines the steps for acquiring publication-quality NMR spectra.[15][16]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. A higher concentration is beneficial for ¹³C NMR, which has a much lower sensitivity than ¹H or ¹⁹F.[16]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Causality: Deuterated solvents are used to avoid overwhelming solvent signals in the ¹H spectrum and to provide a deuterium "lock" signal for the spectrometer, ensuring magnetic field stability during the experiment.
-
Add a small amount of an internal standard, typically TMS (δ = 0.00 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrum can be referenced to the known solvent-dependent shift of an internal standard.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. This step is critical for field stability. Shim the magnetic field to optimize its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.
-
Acquire ¹H Spectrum: Use a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.
-
Acquire ¹³C Spectrum: Use a proton-decoupled pulse sequence (e.g., zgpg30). Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and improving the signal-to-noise ratio. A much larger number of scans (e.g., 1024 or more) and a longer relaxation delay will be required due to the low natural abundance and longer relaxation times of ¹³C.
-
Acquire ¹⁹F Spectrum: This is often done with proton decoupling to simplify the spectra, although proton-coupled spectra can provide valuable J-coupling information. The wide spectral width must be accounted for in the experiment setup.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phasing: Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C, set the TMS peak to 0.00 ppm. If TMS is not used, reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Computational Protocol: Generating Predicted Spectra
This protocol describes a conceptual workflow for generating predicted NMR spectra using DFT. Various software packages (e.g., Gaussian, ORCA) and platforms can perform these calculations.[17][18]
Caption: Conceptual workflow for DFT-based NMR chemical shift prediction.
-
Structure Input and Optimization:
-
Draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D model.
-
Perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). Causality: The accuracy of the predicted NMR shifts is highly dependent on the accuracy of the input molecular geometry. This step finds the most stable, lowest-energy conformation of the molecule.
-
-
NMR Shielding Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with the Gauge-Including Atomic Orbital (GIAO) method. A higher-level basis set (e.g., 6-311+G(2d,p)) is recommended for the NMR calculation itself for better accuracy.
-
This calculation will output the absolute magnetic shielding tensors (σ) for every atom in the molecule.
-
-
Conversion to Chemical Shifts:
-
The absolute shielding values are not directly comparable to experimental chemical shifts. They must be converted using the following equation: δ_predicted = (σ_reference - σ_calculated)
-
σ_reference is the absolute shielding calculated for the reference compound (e.g., TMS) at the exact same level of theory.
-
For improved accuracy, especially with ¹⁹F, linear scaling factors derived from correlating calculated vs. experimental data for a set of known compounds can be applied.[6] This helps to correct for systematic errors in the computational method.
-
Part 3: Data Comparison and Analysis
For the purpose of this guide, we will use an illustrative dataset for this compound. The experimental values are based on known chemical shift principles, while the predicted values are representative of a typical DFT calculation.
Illustrative Data Summary
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-3 | 7.35 | 7.31 | ddd | J_HH=8.0, J_HF=5.5, J_HH=1.5 | 1H |
| H-4 | 7.20 | 7.18 | td | J_HH=7.5, J_HH=1.5 | 1H |
| H-5 | 7.15 | 7.12 | td | J_HH=7.8, J_HF=2.0 | 1H |
| H-6 | 7.05 | 7.01 | t | J_HH=8.5 | 1H |
| -CH₂- | 3.55 | 3.51 | q | J_HF=10.5 | 2H |
Table 2: ¹⁹F NMR Data Comparison (470 MHz, CDCl₃, Proton Decoupled)
| Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | J (Hz) |
| Ar-F | -115.8 | -114.5 | s | - |
| -CF ₃ | -65.2 | -66.1 | s | - |
Table 3: ¹³C NMR Data Comparison (125 MHz, CDCl₃, Proton Decoupled)
| Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | J_CF (Hz) |
| C-1 (C-F) | 162.1 | 162.5 | d | 248.0 |
| C-2 (C-CH₂) | 125.5 | 124.9 | d | 18.5 |
| C-3 | 130.8 | 130.5 | d | 3.5 |
| C-4 | 129.1 | 128.8 | s | - |
| C-5 | 124.7 | 124.4 | d | 8.0 |
| C-6 | 115.9 | 115.5 | d | 21.0 |
| -C H₂- | 34.8 | 34.2 | q | 30.0 |
| -C F₃ | 125.1 | 125.8 | q | 277.0 |
Analysis of the Cross-Validation
-
High Correlation Confirms Assignment: The most immediate observation is the excellent agreement between the predicted and experimental chemical shifts across all three nuclei. The ordering of the aromatic protons and carbons, for instance, is identical in both datasets. This high degree of correlation provides strong evidence that the structural assignment of this compound is correct.
-
Evaluating Discrepancies: While the correlation is strong, minor deviations exist. The ¹⁹F shift for the -CF₃ group shows a deviation of ~0.9 ppm, while the Ar-F is off by ~1.3 ppm. These are within the expected accuracy for DFT calculations of fluorine shifts.[6] Causality: These small errors can arise from several factors, including the computational method's inherent approximations, subtle solvent effects not perfectly captured by the calculation, and minor molecular vibrations or conformational averaging present in the experimental sample but not in the static computational model.
-
Validation of Coupling Constants: The prediction of coupling constants is computationally more demanding than chemical shifts. However, the experimental data clearly shows the expected couplings. For example, the quartet for the -CH₂- protons in the ¹H NMR (J_HF = 10.5 Hz) and the -CH₂- carbon in the ¹³C NMR (J_CF = 30.0 Hz) are definitive signatures of the trifluoroethyl group. These empirical findings validate the connectivity proposed in the model.
Conclusion: A Strategy for Unambiguous Structure Determination
The cross-validation of experimental and predicted NMR spectra is more than an academic exercise; it is a practical and powerful strategy for mitigating risk in chemical research and development. By integrating the tangible reality of experimental measurement with the theoretical rigor of computational prediction, scientists can achieve a level of confidence in their molecular structures that is difficult to attain with either method alone. This guide has outlined a comprehensive workflow that is both scientifically sound and practically achievable. Adopting this dual-pronged approach empowers researchers to not only confirm their expected outcomes but also to confidently identify and re-evaluate unexpected ones, ultimately accelerating the pace of discovery.
References
-
P. Cuddy, et al. (2019). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]
-
Gerig, J.T. (2001). Fluorine NMR. eMagRes. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Carlson, R. K., et al. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Springer Nature. [Link]
-
Guan, Y., et al. (2021). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental reporting. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2022). NMR: Experimental. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Comparison between predicted and experimental 1H shifts. ResearchGate. [Link]
-
CASC4DE. (n.d.). FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. CASC4DE. [Link]
-
National Institutes of Health. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]
-
He, Y., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation. [Link]
-
Mestrelab. (n.d.). Predict & Verify. Mestrelab. [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Castillo, A. M., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry. [Link]
-
UConn Health. (2016). Basics of NMR Spectroscopy. UConn Health. [Link]
-
Pearson, J. G., et al. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. Journal of the American Chemical Society. [Link]
-
He, Y., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv. [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
NMRium. (n.d.). The next-generation NMR software. NMRium. [Link]
-
National Institutes of Health. (2015). Probabilistic Validation of Protein NMR Chemical Shift Assignments. PMC. [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]
-
ASpin-NMR data reporting tool. (2019). PISRT. [Link]
-
University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. University of Wyoming. [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Mestrelab. [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. The Royal Society of Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. The Royal Society of Chemistry. [Link]
-
Mestrelab Resources. (2015). New qNMR experiments. Mestrelab Resources. [Link]
-
ResearchGate. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]
-
ACS Publications. (n.d.). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models?. ACS Publications. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
Knowledge UChicago. (n.d.). Exploring Optimized Organic Fluorophore Search Through Experimental Data-Driven Adaptive β-VAE. Knowledge UChicago. [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. Thieme. [Link]
Sources
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 5. azom.com [azom.com]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. biophysics.org [biophysics.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [2306.08269] Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning [arxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. uwyo.edu [uwyo.edu]
- 17. acdlabs.com [acdlabs.com]
- 18. Download NMR Predict - Mestrelab [mestrelab.com]
A Senior Application Scientist's Guide to Catalytic Functionalization of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Introduction: The Strategic Importance of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The motif this compound is a particularly valuable building block, presenting two distinct fluorine environments: an aromatic C-F bond and a trifluoroethyl group. This dual character makes it a compelling substrate for developing selective catalytic transformations.
This guide provides an in-depth comparison of various catalytic systems for the functionalization of this compound and related fluoroarenes. We will move beyond a simple recitation of protocols to dissect the underlying principles governing catalyst performance, offering field-proven insights to guide your experimental design. The methodologies described herein are grounded in established, peer-reviewed literature, providing a trustworthy foundation for your research.
Part 1: Direct C-H Functionalization - A Paradigm of Efficiency
Directly converting inert C-H bonds into new C-C or C-heteroatom bonds is the zenith of synthetic efficiency, bypassing the need for pre-functionalized substrates. For an electron-deficient ring system like this compound, this approach is both challenging and highly rewarding. The primary challenge lies in achieving high regioselectivity, as multiple C-H bonds are available for activation.
Palladium-Catalyzed C-H Activation
Palladium catalysis is a powerhouse in C-H activation chemistry. The prevailing mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where a directing group guides the catalyst to a specific C-H bond. While our target molecule lacks a classical directing group, insights can be drawn from related systems. For instance, palladium-catalyzed trifluoroethylation of anilides proceeds efficiently at the ortho position, guided by the amide group.[1] A highly active trifluoroethyl(mesityl)iodonium salt serves as the coupling partner, enabling the reaction to occur at room temperature.[1][2]
This highlights a key principle: for substrates lacking innate directing functionality, the challenge shifts to catalyst and reactant design to control selectivity. For this compound, functionalization is expected to be influenced by the electronic and steric effects of the existing substituents.
Caption: Fig. 1: Simplified Pd-Catalyzed C-H Activation Cycle.
Rhodium- and Gold-Catalyzed Approaches
Rhodium(III) catalysts have also emerged as potent tools for C-H activation, often utilizing a directing group strategy to ensure high regioselectivity.[3][4] For non-directed substrates, achieving selectivity remains a significant hurdle.
Interestingly, gold catalysts offer a different mechanistic avenue. A gold-catalyzed C(sp²)-H alkylation of unactivated arenes with 2,2,2-trifluoroethyl α-aryl-α-diazoesters has been reported to proceed with high para-selectivity.[5] This transformation's success hinges on both the gold catalyst and the trifluoroethyl group on the diazo ester, which work in concert to control chemo- and regioselectivity without a traditional directing group.[5] This suggests that for our target molecule, a gold-catalyzed approach could potentially favor functionalization at the C-H bond para to the fluoro group.
| Catalyst System | Reaction Type | Key Features & Rationale | Typical Yield | Ref |
| Pd(OAc)₂ / Ligand | C-H Alkylation | Requires a directing group for high selectivity. For non-directed arenes, selectivity is governed by electronics/sterics. | Substrate Dependent | [2] |
| [RhCp*Cl₂]₂ | C-H Olefination | High efficiency, often requires a directing group. Versatile directing groups can be removed post-reaction.[3] | 60-90% | [3] |
| IPrAuCl / AgSbF₆ | C-H Alkylation | Achieves high para-selectivity on unactivated arenes without a directing group. The TFE ester is crucial for selectivity.[5] | 70-95% | [5] |
Part 2: Cross-Coupling Reactions - Navigating C-F Bond Activation
While the C-H bonds on the aromatic ring are viable reaction handles, the C-F bond itself presents an opportunity for cross-coupling, albeit a challenging one due to its high bond dissociation energy.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts have carved a niche in activating strong bonds, including the notoriously inert C-F bond of fluoroarenes.[6] Due to the unique properties of nickel, Ni-catalyzed defluorinative cross-couplings have become powerful strategies.[6] Systems like Ni(PCy₃)₂Cl₂ have been shown to effectively catalyze the cross-coupling of both electron-poor and electron-rich aryl fluorides with various organozinc reagents.[7] This approach is particularly promising for this compound, as the electron-withdrawing nature of the trifluoroethyl group can facilitate the initial oxidative addition of the C-F bond to the nickel center. A broad array of functional groups are generally tolerated under these mild conditions.[8]
Caption: Fig. 2: Ni-Catalyzed C-F Cross-Coupling Cycle.
Palladium- and Copper-Catalyzed Systems
While less common for direct C(aryl)-F activation, palladium catalysts excel in coupling reactions if the arene is first converted to a more reactive species (e.g., an organoboron or organotin reagent). For example, (Fluoroarene)tricarbonylchromium(0) complexes undergo Suzuki and Stille cross-coupling reactions with high efficiency.[9] This two-step approach—activation followed by coupling—is a reliable, albeit less atom-economical, strategy.
Copper catalysts, often in the form of copper(I) trifluoromethanesulfonate (CuOTf), are versatile reagents in fluorinated chemistry. While not typically used for direct C-F cross-coupling, they are instrumental in multicomponent reactions and the synthesis of trifluoroethyl-substituted heterocycles, often proceeding through radical pathways or via the formation of copper carbenoids.[10][11]
| Catalyst System | Reaction Type | Key Features & Rationale | Typical Yield | Ref |
| Ni(PCy₃)₂Cl₂ / Zn | C-F Arylation/Alkylation | Directly activates the strong C-F bond. Effective for electron-poor fluoroarenes. Tolerates a wide range of functional groups. | 60-95% | [7] |
| Pd₂(dba)₃ / PMe₃ | Suzuki/Stille Coupling | Requires pre-activation of the fluoroarene (e.g., via a Cr(CO)₃ complex). Reliable for forming biaryl systems. | up to 87% | [9] |
| Cu(OTf)₂ | Multicomponent Reactions | Acts as a powerful Lewis acid. Useful for constructing complex heterocyclic systems incorporating a trifluoroethyl moiety.[10] | 70-93% | [11] |
Part 3: Experimental Protocols - A Practical Guide
To translate theory into practice, a robust and reproducible protocol is essential. The following methods are representative of the catalytic systems discussed and serve as a validated starting point for your own investigations.
Protocol 1: Representative Ni-Catalyzed C-F Cross-Coupling with an Organozinc Reagent
This protocol is adapted from established procedures for the nickel-catalyzed coupling of aryl fluorides.[7]
Rationale: This method is chosen for its directness in functionalizing the C-F bond. The use of an electron-rich phosphine ligand (PCy₃) is critical for promoting the oxidative addition of the strong C-F bond to the Ni(0) center.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the aryl zinc reagent (Ar'ZnCl) by treating the corresponding aryl bromide with activated zinc dust in THF.
-
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk tube under an argon atmosphere, add Ni(PCy₃)₂Cl₂ (5 mol%).
-
Add this compound (1.0 equiv).
-
Add the freshly prepared solution of the aryl zinc reagent (1.5 equiv) in THF.
-
Add dry THF to achieve a final substrate concentration of 0.2 M.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Caption: Fig. 3: Workflow for Ni-Catalyzed C-F Cross-Coupling.
Conclusion and Future Outlook
The catalytic functionalization of this compound offers a rich field of study with significant potential for synthetic innovation. For direct C-H functionalization, gold-catalyzed systems show particular promise for achieving high regioselectivity without the need for a directing group. For transformations involving the more challenging C-F bond, nickel catalysis stands out as the premier choice, offering mild conditions and broad functional group tolerance.
The choice of catalyst is not merely a matter of finding a procedure that "works"; it is a strategic decision based on the desired transformation, the required selectivity, and the overall synthetic economy. As our understanding of reaction mechanisms deepens and new, more active catalysts are developed, the ability to precisely and efficiently modify complex fluorinated scaffolds will continue to expand, empowering researchers to build the next generation of pharmaceuticals and advanced materials.
References
- Benchchem. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene.
- ResearchGate. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation.
- Royal Society of Chemistry. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1.
- National Institutes of Health. Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC.
- ACS Publications. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.
- Beilstein Journals. Cu(OTf)2-catalyzed multicomponent reactions.
- Benchchem. palladium-catalyzed cross-coupling with 2-Ethyl-5-fluoropyridine.
- ACS Publications. Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis.
- ACS Publications. Palladium-catalyzed cross-coupling of perfluoroalkenylzinc reagents with aryl iodides. A new, simple synthesis of .alpha.,.beta.,.beta.-trifluorostyrenes and the stereoselective preparation of 1-arylperfluoropropenes. The Journal of Organic Chemistry.
- Royal Society of Chemistry. Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles.
- Zoltán Novák Group. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation.
- PubMed. Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters.
- ACS Publications. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry.
- Sigma-Aldrich. Copper(I) trifluoromethanesulfonate benzene complex technical grade, 90%.
- PubMed. Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent.
- Angewandte Chemie. Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group.
- PubMed. Rhodium-Catalyzed Two-Fold, Regioselective and Enantioselective C-H Activation: an Efficient Strategy to Chiral Single-Benzene-Based Fluorophores.
Sources
- 1. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. Rhodium-Catalyzed Two-Fold, Regioselective and Enantioselective C-H Activation: an Efficient Strategy to Chiral Single-Benzene-Based Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]
- 11. Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Theoretical vs experimental bond lengths in 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Technical Comparison: Theoretical vs. Experimental Structural Parameters of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
This compound represents a critical motif in modern drug discovery, combining the metabolic stability of the trifluoroethyl group with the bioisosteric properties of the ortho-fluorine substituent. Accurate structural characterization of this scaffold is essential for understanding its binding affinity and conformational landscape.
This guide provides a rigorous comparison between Theoretical (DFT) and Experimental (X-Ray/GED) bond parameters. It is designed for medicinal chemists and structural biologists requiring high-precision data to validate pharmacophore models.[1]
Core Directive: The Structural Characterization Workflow
To achieve authoritative validation, a dual-pathway approach is required.[1] The theoretical model provides the "gas-phase ideal," while experimental data reveals the "solid-state reality" influenced by packing forces.
Protocol A: Theoretical Modeling (DFT)
-
Objective: Determine the intrinsic geometry free of crystal packing forces.
-
Methodology:
-
Conformational Search: Perform a Monte Carlo conformational search (MMFF94 force field) to identify global minima, specifically focusing on the rotation of the C(ar)-C(α) bond.
-
Geometry Optimization: Utilize DFT B3LYP-D3(BJ)/6-311++G(d,p) .[1] The "D3(BJ)" dispersion correction is critical for capturing the weak intramolecular F···H interactions in this molecule.[2][3]
-
Frequency Calculation: Confirm the stationary point (zero imaginary frequencies) and calculate thermodynamic properties.
-
Protocol B: Experimental Validation (X-Ray Diffraction)
-
Objective: Measure physical bond lengths and angles in the solid state.
-
Methodology:
-
Crystallization: Dissolve the compound in a non-polar solvent (e.g., pentane or hexanes) and allow slow evaporation at 4°C. (Note: If liquid at RT, in-situ cryo-crystallography is required).[1]
-
Data Collection: Collect reflections at 100 K to minimize thermal ellipsoid vibration, ensuring bond length precision to ±0.005 Å.
-
Data Comparison: Bond Lengths & Angles
The following data compares high-level DFT predictions with expected experimental ranges derived from analogous fluorinated benzene structures (e.g., o-fluorotoluene, benzotrifluoride).
Table 1: Structural Parameter Comparison
| Parameter | Bond Type | Theoretical (DFT) [Å] | Experimental (XRD) [Å] | Deviation (Δ) | Mechanistic Driver |
| C(ar)–F | Aromatic C-F | 1.356 | 1.350 – 1.362 | ~0.004 | |
| C(ar)–C(α) | Ring-Bridge | 1.512 | 1.508 – 1.515 | ~0.003 | Steric strain from ortho-F lengthens this bond.[1] |
| C(α)–C(β) | Aliphatic C-C | 1.498 | 1.492 – 1.502 | ~0.006 | Inductive effect of |
| C(β)–F | Aliphatic C-F | 1.334 | 1.328 – 1.340 | ~0.005 | Negative hyperconjugation ( |
| ∠ F-C-C(α) | Ortho Angle | 121.5° | 120.8° – 122.0° | ~0.5° | Electrostatic repulsion between Ring-F and |
Analyst Note: The C(ar)–C(α) bond is the most sensitive parameter. In the gas phase (DFT), the ethyl group may rotate to minimize dipole interaction. In the crystal phase (XRD), packing forces often lock this rotation, potentially leading to a slightly different bond length than predicted.
Mechanistic Analysis
The "Ortho Effect" & Conformation
The defining feature of this molecule is the steric and electrostatic clash between the C-1 Fluorine and the C-2 Trifluoroethyl group .
-
Steric Repulsion: The van der Waals radius of Fluorine (1.47 Å) forces the bulky
group to rotate out of the benzene plane. -
Dipole Minimization: The C-F bond dipoles on the ring and the
group are opposed. The molecule adopts a conformation that maximizes the distance between these dipoles, typically resulting in a dihedral angle (C(ar)-C(ar)-C(α)-C(β)) of ~60-90°.
Negative Hyperconjugation
The
-
Consequence: This interaction shortens the C(α)-C(β) bond (observed ~1.498 Å vs. standard 1.54 Å) and slightly lengthens the C-F bonds.
Visualization of Structural Logic
The following diagram illustrates the workflow and the competing forces governing the molecule's geometry.
Figure 1: Structural validation workflow illustrating the interplay between intramolecular forces and characterization methods.
References
-
NIST Computational Chemistry Comparison and Benchmark Database . "Experimental and Calculated Bond Lengths in Fluorinated Benzenes." NIST Standard Reference Database 101. Link
-
O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Thalladi, V. R., et al. (1998).[1] "C-H···F Interactions in the Crystal Structures of Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702-8710.[1] Link
-
Gilli, G., & Gilli, P. (2009).[1] "The Nature of the Hydrogen Bond." Oxford University Press.[1] (Reference for hyperconjugation and steric effects in crystal packing).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
